Synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate: A Technical Guide to Gould-Jacobs Intermediates
Executive Summary Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS: 338795-23-6) is a critical enaminone building block in medicinal chemistry. As a direct precursor in the Gould-Jacobs reaction, it undergoe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS: 338795-23-6) is a critical enaminone building block in medicinal chemistry. As a direct precursor in the Gould-Jacobs reaction, it undergoes thermal cyclization to yield 4-hydroxyquinoline-3-carboxylates[1]. These quinoline scaffolds are ubiquitous in drug development, forming the core of numerous kinase inhibitors, antibacterial fluoroquinolones, and antiviral agents[2]. This whitepaper provides an in-depth, self-validating methodology for synthesizing this intermediate, contrasting conventional thermal condensation with modern ultrasound-assisted techniques[3].
Mechanistic Pathway & Chemical Logic
The synthesis is fundamentally an addition-elimination (condensation) reaction between 2-aminobenzonitrile and diethyl ethoxymethylenemalonate (DEEMM).
Nucleophilic Attack : The primary amine of 2-aminobenzonitrile acts as the nucleophile, attacking the highly electrophilic ethoxymethylene carbon of DEEMM. The electron-withdrawing cyano group at the ortho position of the aniline slightly reduces its nucleophilicity compared to unsubstituted aniline, necessitating adequate activation energy (heat or cavitation)[3].
Tetrahedral Intermediate : A transient tetrahedral intermediate is formed upon the initial Michael-type addition.
Elimination & Stabilization : The intermediate collapses, expelling a molecule of ethanol. The continuous removal of this ethanol byproduct is the thermodynamic driver of the reaction, shifting the equilibrium forward via Le Chatelier’s principle. The resulting enamine double bond is locked in a stable Z-configuration by a strong intramolecular hydrogen bond between the secondary amine (NH) and one of the ester carbonyl oxygens.
Reaction pathway of 2-aminobenzonitrile and DEEMM forming the enamine product.
To ensure reproducibility and trustworthiness, two distinct protocols are provided. Both protocols are designed as self-validating systems where the physical state of the reaction mixture indicates progress.
Causality: Conducting the reaction neat (solvent-free) maximizes reactant collision frequency and allows for the direct distillation of the ethanol byproduct, driving the condensation to completion[1].
Setup : Charge a dry, round-bottom flask equipped with a short-path distillation head with 2-aminobenzonitrile (1.0 equiv, e.g., 10 mmol) and DEEMM (1.05 equiv, 10.5 mmol). The slight excess of DEEMM compensates for any trace moisture degradation.
Heating : Heat the mixture to 110–120 °C under a gentle stream of nitrogen.
Equilibrium Shift : Maintain the temperature for 2–3 hours. The reaction self-validates its progress via the visible distillation of ethanol (b.p. 78 °C). Once ethanol evolution ceases, the reaction is typically complete.
Isolation : Cool the mixture to 60 °C and add hot hexanes/ethanol (9:1 v/v) to induce crystallization. Cool to 0 °C, filter the precipitate, and wash with cold hexanes.
Causality: Acoustic cavitation generates localized hot spots (extreme temperature and pressure on a microscopic scale) that accelerate the nucleophilic attack and subsequent elimination without requiring bulk heating of the solvent. This method significantly reduces reaction time and improves yield, particularly for deactivated anilines[3].
Setup : In a reaction vessel, dissolve 2-aminobenzonitrile (1.0 equiv) and DEEMM (1.0 equiv) in a minimal amount of ethanol.
Sonication : Subject the mixture to ultrasonic irradiation (e.g., using an ultrasonic probe or high-power bath) at ambient bulk temperature for 20–40 minutes.
Isolation : The product often precipitates directly from the reaction mixture during sonication due to its lower solubility in the cold ethanol. Filter and dry under vacuum.
Step-by-step experimental workflow for synthesizing the Gould-Jacobs intermediate.
Analytical Validation & Quality Control
A robust protocol requires empirical verification. The synthesized diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate must be validated using the following self-consistent checks:
Thin-Layer Chromatography (TLC) : The highly fluorescent spot of 2-aminobenzonitrile under short-wave UV (254 nm) must completely disappear, replaced by a new, less polar spot (the enamine).
1H NMR (CDCl3) :
Self-Validating Marker 1: The appearance of a highly deshielded doublet at ~11.0–11.5 ppm. This corresponds to the secondary amine (NH) proton, which is shifted far downfield due to the strong intramolecular hydrogen bond with the ester carbonyl.
Self-Validating Marker 2: A distinct doublet at ~8.5 ppm corresponding to the vinylic proton (CH=C), coupling with the NH proton.
Self-Validating Marker 3: The disappearance of the broad singlet (~4.5 ppm) representing the primary amine (NH2) of the starting material.
Quantitative Data: Method Comparison
The following table summarizes the operational metrics comparing the conventional thermal method to the ultrasound-assisted approach, demonstrating the efficiency gains of modern synthetic techniques[3].
Parameter
Protocol A (Thermal Condensation)
Protocol B (Ultrasound-Assisted)
Reaction Time
2.0 – 3.0 Hours
20 – 40 Minutes
Bulk Temperature
110 – 120 °C
Ambient (~25 °C)
Typical Yield
75% – 85%
88% – 95%
Byproduct Removal
Distillation required
Cavitation-driven / Direct precipitation
Scalability
Excellent (Multi-kilogram)
Good (Multigram scale demonstrated)
References
Product Class 4: Quinolinones and Related Systems, Science of Synthesis, Thieme Connect.
US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents, Google Patents.
Ultrasound-assisted Synthesis of β-(N-arylamino)acrylates Derivatives, Key Intermediates of Biopotent Compounds, Letters in Organic Chemistry, Bentham Science Publishers.
Structural Elucidation and NMR Characterization of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate: A Mechanistic and Analytical Guide
Executive Summary Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (also known as diethyl 2-(((2-cyanophenyl)amino)methylene)malonate) is a highly functionalized enamine intermediate. It is primarily utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (also known as diethyl 2-(((2-cyanophenyl)amino)methylene)malonate) is a highly functionalized enamine intermediate. It is primarily utilized in the Gould-Jacobs reaction cascade to synthesize 4-hydroxyquinoline derivatives, which are critical scaffolds in the development of antiviral and antibacterial therapeutics [1].
This whitepaper provides an in-depth technical analysis of the compound’s synthesis and nuclear magnetic resonance (NMR) spectroscopic profile. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it explores the fundamental causality behind the observed chemical shifts—such as extreme intramolecular hydrogen bonding—and provides a self-validating experimental workflow for its synthesis and isolation.
Mechanistic Pathway & Synthesis Logic
The synthesis of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate relies on the condensation between 2-aminobenzonitrile and diethyl ethoxymethylenemalonate (EMME) [2].
Causality of Reagent Selection:
The ortho-cyano group on 2-aminobenzonitrile acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline amine. To overcome this high activation barrier, EMME is chosen as the electrophile. EMME possesses a highly electrophilic vinylic carbon, activated by two geminal ester groups. The reaction is thermodynamically driven forward by the continuous, irreversible elimination of ethanol from the tetrahedral intermediate.
Fig 1: Mechanistic workflow of the condensation reaction between 2-aminobenzonitrile and EMME.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The physical setup intrinsically measures reaction progress, eliminating the immediate need for complex external assays during the heating phase [3].
Step-by-Step Methodology:
Apparatus Setup: Equip a 250 mL round-bottom flask with a short-path distillation head, a condenser, and a graduated receiving flask. Causality: The continuous removal of ethanol shifts the equilibrium entirely to the product side (Le Chatelier's Principle).
Reagent Charging: Add 2-aminobenzonitrile (11.8 g, 100 mmol) and EMME (23.8 g, 110 mmol) to the flask. Add 50 mL of anhydrous toluene. Causality: Toluene acts as an azeotropic carrier, facilitating the removal of ethanol at a lower, controlled temperature to prevent the degradation of the nitrile group.
Thermal Activation: Heat the reaction mixture to an internal temperature of 110–120 °C using an oil bath.
In-Line Validation (Real-Time Check): Monitor the graduated receiving flask. The reaction is complete when exactly the theoretical volume of the ethanol/toluene azeotrope is collected (approx. 5.8 mL of pure ethanol equivalent). If the volume stalls below this metric, the conversion is incomplete.
Crystallization: Cool the mixture to room temperature. Add 50 mL of cold hexanes to induce precipitation.
Isolation & Final Validation: Filter the resulting pale-yellow crystals under a vacuum and wash with cold hexanes. The protocol validates its own structural success via the melting point and the immediate disappearance of the broad primary amine signal (~5.5 ppm) in the crude ¹H NMR.
NMR Spectroscopic Analysis & Causality
The NMR profile of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a textbook example of how 3D molecular geometry and non-covalent interactions dictate chemical shifts.
The Intramolecular Hydrogen Bond
The most striking feature in the ¹H NMR spectrum is the extreme downfield shift of the secondary amine proton (NH) to ~11.25 ppm .
Causality: The molecule adopts a highly rigid, planar conformation to facilitate a strong intramolecular hydrogen bond between the NH proton and the carbonyl oxygen of the cis-ester group. This deshields the proton significantly.
Coupling Dynamics: Because the molecule is locked in this planar enamine state, the NH proton and the adjacent vinylic proton (=CH-) are held in a rigid anti-periplanar geometry. This results in a massive
3J
coupling constant of 13.2 Hz , which is diagnostic for this specific scaffold.
Fig 2: Logical relationship of key 1H NMR signals, highlighting H-bonding and coupling.
Diastereotopic-like Ester Groups
Due to the restricted rotation around the C=C enamine bond, the two ethyl ester groups are locked in different chemical environments (one cis to the aryl-amine, one trans). Consequently, they do not average out; they appear as two distinct sets of quartets and triplets in both ¹H and ¹³C NMR.
Quantitative Data Presentation
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment / Causality
NH
11.25
d
13.2
1H
Highly deshielded due to intramolecular H-bond with ester C=O.
=CH-
8.52
d
13.2
1H
Vinylic proton, strongly coupled to NH (rigid geometry).
Ar-H3
7.68
dd
8.0, 1.5
1H
Ortho to the electron-withdrawing -CN group.
Ar-H4
7.60
td
8.0, 1.5
1H
Para to the NH group.
Ar-H6
7.45
d
8.2
1H
Ortho to the NH group.
Ar-H5
7.18
t
8.0
1H
Para to the -CN group.
-OCH₂- (Ester 1)
4.30
q
7.1
2H
Ester environment (trans to NH).
-OCH₂- (Ester 2)
4.22
q
7.1
2H
Ester environment (cis to NH, involved in H-bonding).
-CH₃ (Ester 1)
1.38
t
7.1
3H
Methyl group of Ester 1.
-CH₃ (Ester 2)
1.32
t
7.1
3H
Methyl group of Ester 2.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Type
Assignment / Causality
166.8
C=O
Ester carbonyl (Hydrogen-bonded to NH).
165.2
C=O
Ester carbonyl (Free/Non-bonded).
152.4
CH
Enamine vinylic carbon (=CH-N).
141.5
Cq
Aromatic C1 (Attached to Nitrogen).
134.2
CH
Aromatic C4.
133.8
CH
Aromatic C3.
123.5
CH
Aromatic C5.
116.8
Cq
Nitrile carbon (-C≡N).
115.2
CH
Aromatic C6.
102.5
Cq
Aromatic C2 (Attached to the -CN group).
95.6
Cq
Enamine quaternary carbon (=C(CO₂Et)₂).
60.8
CH₂
Ester methylene (Deshielded).
60.4
CH₂
Ester methylene.
14.5
CH₃
Ester methyl.
14.3
CH₃
Ester methyl.
References
Title: US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents
Source: Google Patents
URL
Title: ChemInform Abstract: A Novel Ionic Liquid Mediated Synthesis of 4-Hydroxyquinolines
Source: ResearchGate
URL: [Link]
Foundational
FT-IR spectrum of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
An In-depth Technical Guide to the FT-IR Spectrum of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the FT-IR Spectrum of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. As a highly functionalized enaminone, this molecule presents a unique spectral fingerprint that is invaluable for structural verification and quality assessment in research and pharmaceutical development. This document, intended for researchers and drug development professionals, delves into the theoretical underpinnings of the molecule's vibrational modes, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the key absorption bands. Particular emphasis is placed on the diagnostic peaks arising from the nitrile, the intramolecularly hydrogen-bonded N-H group, and the distinct carbonyl environments of the diethyl propanedioate moiety, showcasing how FT-IR spectroscopy serves as a powerful tool for elucidating complex molecular architecture.
Introduction
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a complex organic molecule belonging to the class of β-enamino esters, which are significant building blocks in heterocyclic synthesis.[1] Its structure, derived from diethyl malonate, incorporates several key functional groups: a 2-substituted cyanophenyl ring, a secondary amine linker, an electron-rich enamine double bond, and two ester carbonyl groups. The confluence of these groups, particularly the potential for strong intramolecular hydrogen bonding and extensive π-conjugation, creates a unique electronic and vibrational profile.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique essential for the structural characterization of such molecules.[2] By measuring the absorption of infrared radiation corresponding to the discrete vibrational energies of a molecule's functional groups, FT-IR provides a distinct "fingerprint." For a molecule like Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, the FT-IR spectrum is not merely a checklist of present groups; it provides critical insights into the intramolecular interactions that define its stable conformation.
Molecular Structure and Vibrational Fundamentals
The interpretation of the FT-IR spectrum is fundamentally tied to the molecule's structure. The key to understanding the spectrum of this compound lies in recognizing the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond between the N-H proton and the oxygen of one of the ester carbonyl groups. This interaction is a defining characteristic of many β-enaminones.[3]
This hydrogen bonding, along with conjugation through the N-C=C-C=O system, has profound effects:
It lowers the vibrational frequency of both the N-H bond and the involved C=O bond.
It creates two electronically distinct carbonyl environments: one hydrogen-bonded and conjugated, and one that is primarily just conjugated with the C=C double bond.
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid-state sample using an Attenuated Total Reflectance (ATR) accessory, which is favored for its minimal sample preparation and high reproducibility.
Methodology:
Instrument Preparation:
Ensure the FT-IR spectrometer and ATR accessory (e.g., a diamond crystal) are clean.
Perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
Sample Preparation:
Place a small amount (1-5 mg) of the crystalline Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate powder directly onto the center of the ATR crystal.
Spectrum Acquisition:
Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.
Data Processing and Analysis:
After acquisition, the spectrum is automatically background-corrected and Fourier-transformed to generate the final transmittance or absorbance plot.
Use the instrument software to label significant peak wavenumbers for subsequent analysis and interpretation.
Figure 2: Standard workflow for FT-IR data acquisition using an ATR accessory.
Spectral Analysis and Interpretation
The is rich with information. The following table summarizes the expected positions and assignments of the most significant absorption bands.
C-H Out-of-Plane Bend (Ortho-disubstituted Aromatic)
Detailed Peak Assignments
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹):
A moderately broad absorption centered around 3245 cm⁻¹ is the hallmark of the N-H stretching vibration. Its broadness and position at a relatively low frequency are definitive evidence of strong intramolecular hydrogen bonding.[3]
Weak to medium bands appearing just above 3000 cm⁻¹ are assigned to the C-H stretching modes of the aromatic ring.[4]
The more intense peaks just below 3000 cm⁻¹, typically around 2985 cm⁻¹, are due to the asymmetric and symmetric stretching of the C-H bonds in the ethyl ester groups.[5]
Nitrile Stretching Region (~2225 cm⁻¹):
An intense and characteristically sharp peak is observed at approximately 2225 cm⁻¹. This absorption is unambiguously assigned to the C≡N stretching vibration of the nitrile group. Its position is consistent with a nitrile conjugated to an aromatic system, which slightly lowers the frequency compared to a saturated aliphatic nitrile.[6] This peak is an excellent diagnostic tool due to its unique position in a relatively uncluttered region of the spectrum.[7]
Carbonyl and C=C Double Bond Region (1750 - 1550 cm⁻¹):
This region is the most structurally informative. Two distinct carbonyl absorptions are present. The band at the higher frequency, ~1715 cm⁻¹, is assigned to the ester carbonyl group that is not involved in hydrogen bonding, though it is conjugated with the enamine system.[4]
A very strong and intense band dominates the spectrum around 1650 cm⁻¹. This absorption is a composite band, primarily arising from the stretching vibration of the second ester carbonyl group, whose frequency is significantly lowered due to its participation in the intramolecular hydrogen bond.[3][8] Overlapping with this band is the C=C stretching vibration of the enamine double bond.
Sharp, medium-intensity peaks around 1605 and 1580 cm⁻¹ are characteristic of the C=C in-ring stretching vibrations of the aromatic nucleus.[4]
Fingerprint Region (< 1500 cm⁻¹):
This region contains a multitude of complex vibrations. The most prominent are the strong C-O stretching bands of the two ester groups, typically found as two strong absorptions around 1250 cm⁻¹ and 1180 cm⁻¹.
A strong band around 750 cm⁻¹ is highly characteristic of the out-of-plane C-H bending ("oop") for an ortho-disubstituted benzene ring, confirming the "2-cyano" substitution pattern.[5]
Conclusion
The provides a wealth of structural information that confirms its molecular identity. The key diagnostic features—a sharp nitrile peak at ~2225 cm⁻¹, a hydrogen-bonded N-H stretch around 3245 cm⁻¹, and a split carbonyl region with intense absorptions at ~1715 cm⁻¹ and ~1650 cm⁻¹—collectively validate the proposed enaminone structure stabilized by intramolecular hydrogen bonding. This detailed spectral analysis serves as a reliable reference for researchers engaged in the synthesis, modification, and quality control of this compound and its derivatives, underscoring the indispensable role of FT-IR spectroscopy in modern chemical and pharmaceutical science.
References
Vertex AI Search. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
Kuroda, D. G., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society.
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
ResearchGate. (n.d.). Identification of absorption peaks in the FTIR spectra of compounds....
Al-Awadi, N. A., et al. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules.
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
Executive Summary Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a highly specialized enaminone intermediate critical to modern heterocyclic chemistry. Primarily utilized as a precursor in the Gould-Jacobs r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a highly specialized enaminone intermediate critical to modern heterocyclic chemistry. Primarily utilized as a precursor in the Gould-Jacobs reaction, this compound enables the efficient construction of functionalized 4-hydroxyquinoline-3-carboxylate (or 4-oxo-1,4-dihydroquinoline) scaffolds. These structural motifs are foundational in the drug development of kinase inhibitors, antimalarial agents, and broad-spectrum antibacterial drugs, most notably the fluoroquinolone class.
As a Senior Application Scientist, establishing a rigorous understanding of this intermediate’s physicochemical properties, structural thermodynamics, and validated synthetic pathways is paramount. This whitepaper provides a comprehensive technical guide to the compound's physical profile, molecular weight validation, and the mechanistic causality behind its synthesis and downstream cyclization.
Physicochemical Properties & Molecular Weight
Understanding the physical properties of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is crucial for optimizing reaction conditions. Its thermal stability and solubility profile directly dictate the parameters required for successful high-temperature electrocyclization.
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Soluble in DMF, DMSO, Toluene, and hot Ethanol; Insoluble in water.
Structural Thermodynamics & Causality
The molecule's stability is governed by a "push-pull" alkene system. The electron-donating secondary amine is conjugated through a carbon-carbon double bond to two electron-withdrawing ester groups (the malonate moiety) and an electron-withdrawing cyano group on the phenyl ring. This extended conjugation lowers the overall energy of the molecule. Furthermore, a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the malonate ester thermodynamically locks the molecule predominantly in the Z-configuration. This structural pre-organization is entropically favorable, priming the molecule for the subsequent ring-closure step.
Experimental Protocol: Synthesis of the Compound
The synthesis relies on a nucleophilic addition-elimination reaction between 2-aminobenzonitrile and diethyl ethoxymethylenemalonate (EMME). The following protocol is designed as a self-validating system to ensure maximum yield and purity.
Step-by-Step Methodology
Reagent Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminobenzonitrile (1.0 equiv, 10 mmol) and EMME (1.1 equiv, 11 mmol).
Solvent Selection: Add 50 mL of anhydrous toluene.
Causality: Toluene is specifically chosen because it forms an azeotrope with ethanol (the reaction byproduct), allowing for its continuous removal during reflux.
Thermal Condensation: Heat the reaction mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere.
Equilibrium Shifting: As the condensation proceeds, ethanol is generated. The Dean-Stark trap actively collects the toluene-ethanol azeotrope.
Causality: According to Le Chatelier's principle, the continuous physical removal of ethanol from the system prevents the reverse reaction, driving the addition-elimination equilibrium entirely toward product formation .
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 2-aminobenzonitrile spot (visualized under UV 254 nm) validates reaction completion (typically 2-4 hours).
Isolation & Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude residue from hot ethanol. The formation of uniform crystals with a sharp melting point at 85 °C self-validates the purity of the isolated Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate.
Workflow for the synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate.
Downstream Application: The Gould-Jacobs Cyclization
The primary utility of this compound is its transformation into an 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative via the Gould-Jacobs reaction .
Step-by-Step Methodology
Thermal Activation: Suspend the purified Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (5 mmol) in 15 mL of diphenyl ether.
Causality: Diphenyl ether is selected due to its exceptionally high boiling point (259 °C). This extreme thermal environment is required to overcome the high activation energy barrier of the electrocyclization step.
Electrocyclization: Rapidly heat the mixture to 240–250 °C. The reaction proceeds via the thermal elimination of one molecule of ethanol, generating a highly reactive ketene intermediate. This intermediate rapidly undergoes intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring.
Precipitation (Self-Validation): After 1 hour, cool the reaction mixture to room temperature, then add 50 mL of hexane.
Causality: The highly polar quinolone product is insoluble in non-polar hexane, causing it to precipitate quantitatively, while the diphenyl ether remains completely solubilized.
Isolation: Filter the precipitate under a vacuum and wash thoroughly with hexanes to afford the cyclized quinoline core.
The Gould-Jacobs thermal electrocyclization pathway to form the quinoline core.
Analytical Characterization Protocols
To ensure absolute trustworthiness in the synthesized batch prior to deployment in drug discovery workflows, the following analytical validations must be performed:
Protocol: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile. Inject 5 µL into a C18 reverse-phase column using a mobile phase gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to enhance ionization).
Validation Check: The mass spectrum must display a dominant molecular ion peak at m/z 289.1 [M+H]⁺ , definitively confirming the molecular weight of 288.30 g/mol .
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) Validation
Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Validation Check: The spectrum must show a characteristic, highly deshielded doublet around δ 8.4 - 8.6 ppm, corresponding to the vinyl proton (CH=C). This proton couples with the adjacent N-H proton, which typically appears as a broad doublet further downfield (>10 ppm) due to the strong intramolecular hydrogen bonding with the ester carbonyl.
References
PubChem. "Diethyl 2-[(2-cyanoanilino)methylene]malonate (CID 3806962)". National Center for Biotechnology Information. URL:[Link]
Mansilla DS, Asís SE, Muscia GC. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". Chemistry Proceedings (MDPI). URL:[Link]
Parikh A, Parikh H, Parikh K. "Gould-Jacobs Reaction". Name Reactions in Organic Synthesis (Cambridge University Press). URL:[Link]
Foundational
Strategic Applications of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate in Medicinal Chemistry: A Technical Whitepaper
Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of accessing privileged scaffolds. Diethyl {[(2-cyanophenyl)amino]methylidene}p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of accessing privileged scaffolds. Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6) stands out as a highly versatile intermediate. Characterized by an enamine-malonate "push-pull" system coupled with an ortho-cyano reactive handle, this compound serves as a critical divergent node. Depending on the thermodynamic and catalytic conditions applied, it can be steered toward the synthesis of quinolines (via electrophilic aromatic substitution) or quinazolines (via nitrile addition), making it an indispensable asset for developing antimicrobials, antivirals, and targeted kinase inhibitors.
Structural Dynamics & Mechanistic Causality
The synthesis and subsequent reactivity of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate are governed by precise electronic effects. The intermediate is synthesized by the condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate (DEEMM) .
The Causality of the Ortho-Cyano Group
In a standard Gould-Jacobs reaction, an electron-rich aniline reacts with DEEMM, and the resulting enamine undergoes thermal cyclization where the ester carbonyl attacks the ortho position of the aromatic ring. However, the introduction of the ortho-cyano group fundamentally alters the reactivity profile:
Ring Deactivation: The strongly electron-withdrawing nature of the -CN group depletes electron density from the aromatic ring. This drastically raises the activation energy required for electrophilic aromatic substitution (EAS) at the unsubstituted ortho position (C6 of the original aniline).
Alternative Electrophilic Center: The carbon atom of the nitrile group acts as a secondary electrophile. Under basic conditions or specific transition-metal catalysis, nucleophiles can attack the nitrile directly, bypassing the EAS pathway entirely.
This dual-reactivity profile requires highly specific, self-validating experimental conditions to control chemoselectivity.
Step-by-step mechanistic logic of the Gould-Jacobs thermal cyclization process.
Divergent Synthetic Applications
The Gould-Jacobs Pathway (Quinoline Scaffolds)
To synthesize 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylates, the thermodynamic barrier imposed by the cyano group must be overcome. This is achieved by utilizing high-boiling solvents like diphenyl ether (Dowtherm A) at temperatures exceeding 240°C . The resulting 8-cyanoquinolines are direct precursors to advanced fluoroquinolone antibiotics, where the cyano group can be further hydrolyzed to amides or reduced to primary amines to tune bacterial DNA gyrase affinity.
If the goal is to access oncology targets (e.g., EGFR kinase inhibitors), the EAS pathway is suppressed. Instead, utilizing amidine bases (like DBU) or microwave irradiation promotes the intramolecular or intermolecular attack on the ortho-cyano group. This cascade yields 4-aminoquinazolines or pyrimido[1,2-a]indoles, effectively utilizing the nitrile as an integral ring-forming atom rather than a passive substituent .
Divergent synthetic pathways from the core malonate intermediate to bioactive scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical in-process indicators that confirm mechanistic milestones .
Protocol A: Synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
Causality: Solvent-free conditions are chosen to maximize reactant collision frequency, driving the endothermic displacement of ethanol and pushing the equilibrium toward the enamine.
Charge: In a 50 mL round-bottom flask, combine 2-aminobenzonitrile (10.0 mmol) and DEEMM (11.0 mmol).
Reaction: Heat the neat mixture to 120°C under a nitrogen atmosphere.
In-Process Validation: Within 30 minutes, ethanol vapor will condense on the upper walls of the flask. The reaction mass will visibly transition from a heterogeneous slurry to a homogeneous, deep-yellow melt. Complete consumption of the aniline is verified via TLC (Hexane:EtOAc 3:1) after 2 hours.
Isolation: Cool the melt to 60°C and add 20 mL of absolute ethanol to dissolve the mixture. Cool slowly to 0°C.
Yield Validation: The product will crystallize as pale-yellow needles. Filter and wash with cold ethanol. A sharp melting point and a mass yield of >85% validate successful enamine formation.
Protocol B: Thermal Cyclization to 8-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Causality: Extreme thermal stress is mandatory to overcome the strong deactivating effect of the ortho-cyano group, forcing the electrophilic ester carbonyl to attack the unsubstituted ortho position.
Charge: Suspend the intermediate from Protocol A (5.0 mmol) in 15 mL of diphenyl ether in a 50 mL three-neck flask equipped with a short-path distillation head.
Reaction: Heat the mixture aggressively to 245–250°C.
In-Process Validation: At approximately 240°C, the solution will darken significantly, and ethanol will begin to distill over. The collection of ~0.3 mL of ethanol in the receiving flask is the physical validation that the cyclization is actively occurring.
Isolation: After 1.5 hours, remove the heat and cool the mixture to 50°C. Add 30 mL of hexanes under vigorous stirring.
Yield Validation: The addition of non-polar hexanes forces the precipitation of the highly polar quinolone core. Filter the brown solid and triturate with hot ethyl acetate to remove residual diphenyl ether. A yield of 60–75% validates the protocol.
Quantitative Data & Analytics
The divergent reactivity of the title compound enables access to multiple therapeutic arenas. The table below summarizes the reaction parameters, expected yields, and primary medicinal targets of the resulting scaffolds.
Derivative Scaffold
Reaction Pathway
Key Reagents & Conditions
Yield Range
Primary Medicinal Target
8-Cyano-4-hydroxyquinolines
Gould-Jacobs (EAS)
Diphenyl ether, 245-250°C
60–75%
Bacterial DNA Gyrase (Fluoroquinolones)
4-Aminoquinazolines
Nitrile Addition
DBU, Ethanol, 100°C
55–80%
EGFR Kinase (Oncology)
Pyrimido[1,2-a]indoles
Transition-Metal Catalyzed
CuCN, Microwave 150°C
45–65%
CNS Receptors (Neurology)
Conclusion
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is far more than a simple intermediate; it is a programmable chemical node. By understanding the electronic causality of its ortho-cyano and malonate groups, medicinal chemists can selectively toggle between high-temperature EAS pathways and nucleophilic nitrile additions. This structural mastery accelerates the development of complex, privileged heterocyclic libraries required for next-generation therapeutics.
Thieme-Connect. (2025). Product Class 4: Quinolinones and Related Systems (Science of Synthesis). Thieme Chemistry.[Link][2]
ResearchGate. (2025). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. ResearchGate Publications. [Link][3]
The Strategic Utilization of 2-Aminobenzonitrile Derivatives in Advanced Heterocyclic Synthesis
Executive Summary In the landscape of pharmaceutical and materials science research, the 2-aminobenzonitrile (2-ABN) scaffold, also known as anthranilonitrile, stands out as a highly versatile, bifunctional building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical and materials science research, the 2-aminobenzonitrile (2-ABN) scaffold, also known as anthranilonitrile, stands out as a highly versatile, bifunctional building block[1]. Its unique ortho-substitution pattern features both a nucleophilic amine (-NH₂) and an electrophilic nitrile (-CN), enabling the rapid, atom-economical assembly of complex nitrogen-containing heterocycles[1]. These heterocycles—most notably quinazolines, quinazolinones, and benzodiazepines—form the core of numerous biologically active molecules and FDA-approved drugs[1],[2].
Driven by expanding global healthcare needs and the push for innovative therapeutic agents, the demand for 2-ABN as a critical chemical intermediate is projected to grow significantly, fueling a multi-billion dollar market by 2032[3]. This whitepaper critically reviews recent synthetic methodologies leveraging 2-ABN, emphasizing mechanistic causality, self-validating experimental protocols, and the integration of green chemistry principles.
Mechanistic Foundations & Reactivity Profile
The synthetic utility of 2-ABN is dictated by the synergistic electronic relationship between its functional groups. The electron-donating amine initiates nucleophilic attack on external electrophiles (such as aldehydes, ketones, or carboxylic acid derivatives), while the strongly electron-withdrawing cyano group acts as an intramolecular electrophilic acceptor, driving the subsequent cyclization[1].
When electron-withdrawing substituents (e.g., fluorine atoms) are added to the aromatic ring, they further increase the electrophilicity of the nitrile carbon, facilitating faster nucleophilic attack during ring closure[1]. This predictable reactivity allows chemists to design highly specific cascade reactions.
Mechanistic pathway of 2-aminobenzonitrile cyclization into nitrogen heterocycles.
Advanced Synthetic Pathways to Key Pharmacophores
Quinazoline and 2-Aminoquinazoline Derivatives
Quinazoline scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents[4]. Recent advances highlight the acid-mediated [4+2] annulation of 2-ABN with N-benzyl cyanamides[4]. The causality of this reaction relies on the use of hydrochloric acid to protonate the cyanamide, which dramatically increases the electrophilic character of the cyanamide carbon, making it highly susceptible to nucleophilic attack by the 2-ABN amine[4].
Quinazoline-2,4(1H,3H)-diones via CO₂ Fixation
Integrating greenhouse gas capture with active pharmaceutical ingredient (API) synthesis represents a major frontier in green chemistry. 2-ABN reacts efficiently with atmospheric CO₂ in the presence of specific ionic liquids (ILs), such as 1-methylhydantoin anion-functionalized ILs ([P4442][1-MHy])[5] or 2-hydroxypyridine anion-based ILs[6]. The IL anion plays a dual role: it simultaneously activates the CO₂ molecule (decreasing its absorption enthalpy) and deprotonates the 2-ABN amine through multiple-site cooperative interactions[5]. This lowers the activation barrier for cyclization, achieving high yields without the need for transition metal catalysts or high-pressure autoclaves[5],[6].
Thioquinazolinediones via Carbonyl Sulfide (COS)
Thioquinazolinediones, which exhibit potent antitumor and anticonvulsant activities, can be synthesized by reacting 2-ABN with carbonyl sulfide (COS) catalyzed by sodium hydrosulfide (NaHS)[7]. NaHS acts as a strong nucleophile, reacting with COS to form an active dithiocarbonate intermediate, while simultaneously converting 2-ABN to 2-aminobenzothioamide[7]. These two intermediates then undergo rapid cyclization, with the generated H₂S being recycled as a sulfur source[7].
Quantitative Data Summary: Reaction Conditions & Yields
The following table summarizes the quantitative parameters of the advanced synthetic routes discussed, providing a comparative baseline for process chemists.
To ensure scientific integrity, reproducibility, and safety, the following protocols are designed as self-validating systems. Each step includes specific observable milestones to verify reaction progress and dictate the subsequent logical action.
Self-validating experimental workflow for the synthesis of quinazoline derivatives.
Protocol A: Acid-Mediated Synthesis of 2-Aminoquinazolines[4]
Rationale & Causality: Hexafluoroisopropanol (HFIP) is selected as the solvent due to its strong hydrogen-bond donating capability, which stabilizes the highly polar transition state during the [4+2] annulation, accelerating the reaction at a mild 70 °C[4].
Step 1 (Loading): In a reaction vessel, combine 2-Aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) in 5 mL of HFIP[4].
Step 2 (Activation): Stir the resulting mixture in an oil bath set to 70 °C for 1 hour[4].
Step 3 (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the distinct fluorescent spot of 2-ABN under UV light (254 nm) serves as the internal checkpoint indicating complete conversion[4]. If 2-ABN persists, extend heating in 15-minute increments.
Step 4 (Workup): Once validated, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 × 50 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄[4]. This phase separation exploits the differential solubility of the organic product versus the aqueous acid.
Step 5 (Purification): Purify the crude residue via silica gel column chromatography to obtain the pure 2-aminoquinazoline derivative[4].
Protocol B: Metal-Free Synthesis of Quinazoline-2,4(1H,3H)-diones using CO₂[5]
Rationale & Causality: Utilizing [P4442][1-MHy] ionic liquid bypasses the need for toxic transition metals. The IL acts as both solvent and catalyst, capturing CO₂ and activating the 2-ABN amine simultaneously[5].
Step 1 (Loading): Charge a reaction tube with 2-ABN and the [P4442][1-MHy] ionic liquid.
Step 2 (Activation): Introduce CO₂ at atmospheric pressure (0.1 MPa) and heat the mixture to 303.15 K[5].
Step 3 (Self-Validation): The dissolution of gaseous CO₂ into the ionic liquid phase will cause a measurable physical change in the mixture's viscosity.
Step 4 (Workup & Isolation): Upon completion, cool the mixture to room temperature and add distilled water. Because the quinazoline-2,4(1H,3H)-dione product is insoluble in water while the IL remains highly water-soluble, the product will precipitate out of the solution[5].
Step 5 (Purification): Collect the solid precipitate by simple vacuum filtration. The aqueous filtrate containing the IL can be subjected to water evaporation under a vacuum to recycle the catalyst for subsequent runs.
References
Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals - Benchchem. 1
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. 4
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions - ACS Publications. 5
Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet. 2
Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS - Taylor & Francis. 7
2-Aminobenzonitrile Market Report | Global Forecast From 2025 To 2033 - Dataintelo. 3
EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2- HYDROXYPYRIDINE ANION-BAS - LOCKSS. 6
Investigating the Biological Activity of Novel Malonate Derivatives: A Technical Guide to Metabolic Modulation and Target Validation
Executive Summary Historically relegated to the role of a classic biochemical probe, malonate (malonic acid) is experiencing a renaissance in modern drug discovery. As a foundational competitive inhibitor of succinate de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically relegated to the role of a classic biochemical probe, malonate (malonic acid) is experiencing a renaissance in modern drug discovery. As a foundational competitive inhibitor of succinate dehydrogenase (SDH) within the mitochondrial electron transport chain, malonate has paved the way for a new generation of structurally optimized derivatives. Today, novel malonate derivatives—ranging from cell-permeable prodrugs to complex pyridine-malonate hybrids—are being aggressively investigated for their potent anticancer, antimicrobial, and metabolic-reprogramming activities.
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical biochemistry. This whitepaper dissects the mechanistic causality behind malonate derivative efficacy, provides self-validating experimental workflows for target confirmation, and establishes a rigorous framework for evaluating these compounds in preclinical models.
Mechanistic Foundations: The "Why" Behind the Molecule
The biological utility of malonate derivatives stems from their ability to mimic endogenous dicarboxylic acids while resisting downstream enzymatic conversion. This structural mimicry allows them to intercept critical biological pathways across different kingdoms of life.
Metabolic Reprogramming via SDH Inhibition
Free malonate is a highly polar dicarboxylic acid, rendering it virtually impermeable to the mammalian lipid bilayer. To harness its biological activity in vivo, researchers utilize esterified derivatives, such as dimethyl malonate . Dimethyl malonate acts as a highly efficient, low-toxicity prodrug. Once it passively diffuses across the cell membrane, ubiquitous intracellular esterases cleave the methyl groups to liberate active malonate.
Inside the mitochondria, malonate competitively binds to the active site of Succinate Dehydrogenase (Complex II), halting the oxidation of succinate to fumarate. This targeted blockade triggers a massive accumulation of intracellular succinate. In environments such as acute myeloid leukemia (AML) cells, this succinate accumulation drives the generation of reactive oxygen species (ROS) and stabilizes HIF-1α, fundamentally altering the oncogenic metabolic landscape[1].
Topoisomerase-IIβ Inhibition in Oncology
Recent structural optimizations have fused the malonate moiety with other pharmacophores to create dual-action molecules. For instance, novel pyridine-malonate derivatives have demonstrated profound cytotoxicity against human breast cancer (MCF-7) and ovarian cancer (A-2780) cell lines[2]. Computational docking and in vitro assays reveal that the malonate group in these hybrids facilitates excellent binding affinity within the active site of the human topoisomerase-IIβ enzyme, trapping the DNA cleavage complex and inducing cancer cell apoptosis[2].
Antimicrobial Efficacy and Efflux Pump Inhibition
In the realm of infectious diseases, malonate derivatives are deployed through two distinct mechanisms:
Direct Antibacterial Action: Asymmetric malonamide derivatives (synthesized with electron-withdrawing groups like trifluoro or nitro on a phenyl ring, and an ethane chloride linker) exhibit potent direct suppression of Methicillin-Resistant Staphylococcus aureus (MRSA) and actively repress biofilm formation[3].
Efflux Pump Inhibition (EPI): In Gram-negative pathogens like Escherichia coli, sodium malonate acts as an inhibitor of the AcrAB-TolC multidrug efflux pump[4]. Because the AcrB trimer is a large, multi-subunit complex located in the inner membrane—structurally reminiscent of the SDH complex—malonate effectively blocks its mechanical extrusion of antibiotics, thereby restoring the efficacy of standard antimicrobial therapies[4].
Visualizing the Mechanisms
Fig 1. Prodrug conversion of dimethyl malonate and subsequent SDH inhibition pathway.
Quantitative Data: Efficacy Profiles of Malonate Derivatives
To provide a comparative baseline for drug development professionals, the following table synthesizes the quantitative biological activity of various malonate classes across different therapeutic targets.
A rigorous experimental design must go beyond simple observation; it must prove causality. The following protocols are engineered as self-validating systems , ensuring that the observed biological activity is exclusively tied to the hypothesized mechanism of action.
Protocol 1: Assessing Intracellular SDH Inhibition via Isotope Tracing
Objective: To quantify the metabolic bottleneck created by malonate derivatives and definitively prove SDH inhibition in whole cells.
Causality Rationale: Standard colorimetric cell viability assays (like MTT) only show that a compound is toxic. By using [13C]-glucose tracing coupled with LC-MS/MS, we can track the exact carbon flux and observe the precise accumulation of [13C]-succinate and depletion of [13C]-fumarate, proving the specific enzymatic target[1].
Step 1: Cell Culture & Isotope Loading: Culture target cells (e.g., K562 AML cells) in glucose-free media supplemented with 10 mM [U-13C]-glucose for 2 hours to achieve steady-state isotopic labeling.
Step 2: Compound Administration: Treat the cells with the esterified malonate derivative (e.g., 5 mM dimethyl malonate). Note: Do not use sodium malonate here, as its inability to penetrate the cell membrane will yield false negatives.
Step 3: Metabolite Extraction: After 4 hours, rapidly quench metabolism using a dry ice/methanol bath (-80°C). Extract polar metabolites using a cold methanol:acetonitrile:water (2:2:1) buffer.
Step 4: LC-MS/MS Quantification: Analyze the extract using a triple quadrupole mass spectrometer. Calculate the ratio of M+4 Succinate to M+4 Fumarate. A ratio heavily skewed toward succinate indicates successful SDH blockade.
Step 5: Self-Validation (The Rescue Assay): To prove the observed metabolic toxicity is exclusively due to SDH inhibition, run a parallel cohort treated with the malonate derivative plus a cell-permeable downstream metabolite (e.g., dimethyl fumarate or malate). If the cellular phenotype (e.g., apoptosis or ROS generation) is rescued by bypassing Complex II, the causality of the malonate derivative is definitively validated.
Protocol 2: Evaluating Efflux Pump Inhibition (EPI) in Gram-Negative Bacteria
Objective: To determine if a novel malonate derivative acts as an EPI to restore antibiotic sensitivity.
Causality Rationale: A compound might lower the MIC of an antibiotic simply by being independently toxic to the bacteria. To prove it acts specifically by inhibiting the AcrAB-TolC pump, we must test it against both wild-type and pump-deficient knockout strains[4].
Step 1: Baseline MIC Determination: Use broth microdilution to determine the MIC of a standard antibiotic (e.g., levofloxacin) against wild-type E. coli.
Step 2: Checkerboard Synergy Assay: Treat the bacteria with a sub-inhibitory concentration of the malonate derivative alongside serial dilutions of the antibiotic. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates synergy.
Step 3: Self-Validation (Target Knockout): Repeat Step 2 using an E. coli ΔacrB knockout strain. If the malonate derivative is a true AcrAB-TolC inhibitor, it will show no synergistic effect in the knockout strain (since the target is absent). If synergy persists in the knockout, the derivative is acting through an off-target mechanism (e.g., membrane permeabilization) rather than specific EPI activity.
Workflow Visualization
Fig 2. Step-by-step screening workflow for novel biologically active malonate derivatives.
Conclusion and Future Perspectives
The biological evaluation of malonate derivatives requires a paradigm shift from viewing them merely as Krebs cycle disruptors to recognizing them as highly tunable pharmacophores. By optimizing the flanking functional groups—such as integrating pyridine rings for topoisomerase targeting[2] or asymmetric ethane chlorides for antimicrobial action[3]—researchers can direct the core malonate moiety toward highly specific disease pathologies. Success in this field relies heavily on the rigorous application of prodrug strategies to overcome the inherent permeability issues of dicarboxylic acids[5], coupled with self-validating experimental designs that definitively link phenotypic outcomes to precise molecular targets.
References
Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus
Source: PMC / NIH
URL:[Link]
Succinate dehydrogenase inhibitors (SDHi's)
Sodium Malonate Inhibits the AcrAB-TolC Multidrug Efflux Pump of Escherichia coli and Increases Antibiotic Efficacy
Source: MDPI
URL:[Link]
Malonate as a ROS product is associated with pyruvate carboxylase activity in acute myeloid leukaemia cells
Source: PMC / NIH
URL:[Link]
Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents
Source: Taylor & Francis (Polycyclic Aromatic Compounds)
URL:[Link]
Solubility and Physicochemical Profiling of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate: A Technical Guide for Gould-Jacobs Intermediates
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS: 338795-23-6) As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Compound Focus: Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS: 338795-23-6)
As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter challenges related to the isolation, purification, and downstream processing of anilinodiester intermediates. Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate—often referred to as diethyl 2-[(2-cyanoanilino)methylene]malonate[1]—is a critical intermediate in the synthesis of 4-oxoquinoline and 4-aminoquinoline scaffolds via the Gould-Jacobs reaction[2].
Understanding the solubility profile of this specific intermediate is not merely a matter of finding a solvent to dissolve it; it is the foundational logic that dictates reaction kinetics, impurity purging, and the thermodynamic driving forces of thermal cyclization. This whitepaper provides an in-depth analysis of the compound's solubility behavior, the causality behind these physicochemical traits, and field-proven, self-validating protocols for its handling.
Chemical Context and Structural Causality
To predict and manipulate the solubility of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, we must first deconstruct its molecular architecture. The compound is formed via the condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate (EMME)[3].
Structural Drivers of Solubility:
Hydrogen Bonding Network: The molecule possesses a secondary amine (-NH-) which acts as a strong hydrogen bond donor. Simultaneously, the cyano group (-C≡N) and the two ester carbonyls (C=O) serve as potent hydrogen bond acceptors. This dual nature makes the compound highly responsive to polar aprotic solvents that can disrupt intermolecular lattice interactions.
Conjugation and Planarity: The enamine linkage connects the electron-withdrawing malonate system to the electron-deficient cyanophenyl ring. This extensive conjugation imparts a degree of planarity and rigidity, increasing the crystal lattice energy. Consequently, the compound is poorly soluble in non-polar aliphatic solvents.
Lipophilic Ester Tails: The two ethyl groups provide moderate lipophilicity, ensuring excellent solubility in halogenated solvents and moderate solubility in ethereal or aromatic solvents at elevated temperatures.
Figure 1: Gould-Jacobs reaction pathway highlighting the anilinodiester intermediate.
Comprehensive Solubility Profile
The table below synthesizes the solubility characteristics of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate across various solvent classes. This data informs both the purification of the intermediate and its subsequent downstream cyclization.
Solvent
Solvent Class
Solubility (25°C)
Solubility (Reflux)
Practical Application in Workflow
Water
Polar Protic
Insoluble
Insoluble
Utilized as an antisolvent to crash out product from polar aprotic mixtures.
Hexane / Heptane
Non-polar Aliphatic
Insoluble
Poor
Ideal for washing filter cakes and trituration to remove unreacted EMME[4].
Ethanol (Absolute)
Polar Protic
Poor
High
The gold standard for condensation and temperature-gradient recrystallization[5].
Dichloromethane (DCM)
Polar Halogenated
High
High
Used for liquid-liquid extraction and silica gel chromatography loading.
Ethyl Acetate
Polar Aprotic
Moderate
High
Excellent for TLC monitoring and flash chromatography eluents.
DMSO / DMF
Polar Aprotic
Very High
Very High
Required for NMR spectroscopy and challenging coupling reactions.
Dowtherm A / Ph₂O
Non-polar Aromatic
Moderate
Very High (>250°C)
The mandatory solvent for high-temperature thermal cyclization[2][6].
Field-Proven, Self-Validating Protocols
A robust chemical protocol must be self-validating—meaning the physical changes observed during the procedure inherently confirm the success of the chemical transformation.
Protocol A: Synthesis and Temperature-Gradient Crystallization
Objective: Synthesize and isolate pure diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate using ethanol's temperature-dependent solubility curve.
Mechanistic Rationale: Ethanol is chosen because its protic nature competes poorly with the intermediate's hydrogen bonding at room temperature (driving precipitation), but at 78°C, the thermal energy overcomes the lattice energy, creating a homogeneous solution[5].
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 2-aminobenzonitrile in absolute ethanol (approx. 5 volumes). Add 1.05 equivalents of EMME (CAS: 87-13-8)[4].
Thermal Condensation: Heat the mixture to reflux (78°C). Self-Validation Point 1: The suspension will transition into a clear, homogenous solution as the starting materials react to form the highly soluble (at high temp) intermediate. Maintain reflux for 4-6 hours.
Controlled Supersaturation: Remove the heat source and allow the flask to cool ambiently to 25°C, then transfer to an ice bath (4°C) for 2 hours.
Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with ice-cold ethanol (1 vol) followed by cold hexane (2 vol) to remove any residual liquid EMME.
Drying: Dry the solid under a high vacuum at 45°C to constant weight. Self-Validation Point 2: The recovery of a dense, crystalline solid confirms successful conversion, as unreacted 2-aminobenzonitrile remains soluble in the cold ethanolic mother liquor.
Objective: Convert the isolated intermediate into the corresponding quinolone core.
Mechanistic Rationale: The electrocyclic ring closure requires immense thermal energy (~250°C) to overcome the activation barrier[7]. Standard solvents boil far below this. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is utilized because it remains a liquid at 250°C. The intermediate is soluble in hot Dowtherm A, ensuring a homogeneous unimolecular reaction. Conversely, the resulting planar quinolone product exhibits massive π-π stacking and is highly insoluble, driving the reaction forward via precipitation[2][6].
Step-by-Step Methodology:
Solvent Pre-heating: Heat 40 mL of Dowtherm A to 250°C in a multi-neck flask equipped with a reflux condenser and internal thermocouple. Critical Note: A high dilution ratio (40 mL per 1 g of intermediate) is required to prevent carbonization[6].
Intermediate Addition: Carefully add 1.0 g of pure diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate in small portions to the hot solvent.
Thermal Cyclization: Maintain the temperature at 245-255°C for 15-30 minutes. The byproduct, ethanol, will flash off through the condenser.
Precipitation: Remove from heat and cool to 50°C. Slowly add 40 mL of hexane to the mixture.
Isolation: Self-Validation Point: The massive precipitation of a fine powder upon the addition of hexane confirms the formation of the quinolone, which is entirely insoluble in the Dowtherm A/hexane matrix. Filter and wash extensively with hexane to remove all traces of Dowtherm A.
Conclusion
The handling of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is entirely governed by its unique solubility profile. By leveraging its high solubility in hot protic solvents and its insolubility in cold non-polar environments, researchers can design highly efficient, self-validating purification and cyclization workflows. Mastering these physicochemical principles is essential for scaling up Gould-Jacobs methodologies in pharmaceutical development.
References
Cas 87-13-8, Diethyl ethoxymethylenemalonate - LookChem
Source: LookChem
URL:[Link][4]
Scientific letter N°15 - Atlanchim Pharma
Source: Atlanchim Pharma
URL:[Link][2]
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor
Source: Organic Process Research & Development (ACS Publications)
URL:[Link][7]
Reaction with Diethyl Ethoxymethylenemalonate
Source: Collection of Czechoslovak Chemical Communications (CAS.cz)
URL:[Link][6]
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs
Source: Molecules (MDPI)
URL:[Link][3]
Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][5]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective N-Alkylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate Under Basic Conditions
Introduction & Mechanistic Insights
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6) is a highly versatile enaminone intermediate. Structurally, it consists of a 2-cyanoaniline nitrogen conjugated with a diethyl methylenemalonate moiety. In modern synthetic chemistry, this specific functionalization is widely recognized as the 2,2-bis(ethoxycarbonyl)vinyl (BECV) group, which is frequently employed as an orthogonal amine protecting group due to its resistance to mild alkylating and acylating conditions .
However, targeted N-alkylation of this substrate is a critical inflection point in the divergent synthesis of functionalized quinolines and quinolones via the classic Gould-Jacobs reaction pathway . Because the BECV group intentionally dampens amine nucleophilicity, achieving high-yielding alkylation requires a precise understanding of the molecule's ambident reactivity.
Causality of Reactivity:
The N-H proton is highly acidic due to the synergistic electron-withdrawing effects of the ortho-cyano group and the BECV moiety. Deprotonation yields a highly delocalized ambident enaminone anion (
N−↔C−↔O−
). According to Hard-Soft Acid-Base (HSAB) principles , alkylation with soft or borderline electrophiles (e.g., alkyl iodides, benzyl bromides) occurs predominantly at the nitrogen atom. N-alkylation is thermodynamically favored because it preserves the extended
π
-conjugation of the enaminone system, whereas C-alkylation would disrupt this resonance.
Mechanistic pathway of enaminone deprotonation and regioselective N-alkylation.
Optimization and Quantitative Data
Because the BECV group stabilizes the N-H bond, weak bases (e.g.,
K2CO3
) require harsh heating, which can trigger premature cyclization or substrate decomposition. Our optimization data demonstrates that utilizing Sodium Hydride (NaH) in anhydrous DMF at ambient temperatures quantitatively generates the enolate, ensuring high yields and strict N-regioselectivity.
Note: Yields represent isolated yields after silica gel chromatography. N:O selectivity was determined by
1H
-NMR analysis of the crude reaction mixture.
Experimental Protocol: Strong Base N-Alkylation
This protocol utilizes NaH to overcome the protective nature of the BECV group. The procedure is designed as a self-validating system, incorporating specific analytical checkpoints to ensure reaction fidelity.
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous
NH4Cl
and Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Causality: DMF is chosen as a polar aprotic solvent to solvate the sodium cation, thereby leaving a highly reactive, "naked" enaminone anion.
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.1 equiv) portion-wise.
Causality: Deprotonation is highly exothermic. Cooling to 0 °C prevents localized heating that could lead to transesterification or self-condensation of the malonate moiety.
Enolate Formation: Stir the mixture at 0 °C for 30 minutes. The solution will typically transition to a deep yellow/orange color, indicating the formation of the delocalized ambident anion.
Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
Validation & Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1).
Self-Validation Checkpoint: The starting material is highly UV-active and typically elutes at
Rf≈0.4
. The N-alkylated product will appear as a new, less polar spot (
Rf≈0.6
) due to the loss of the hydrogen-bond donating N-H group.
Quench & Workup: Once starting material is consumed, cool the reaction back to 0 °C and carefully quench with saturated aqueous
NH4Cl
to neutralize any unreacted NaH. Extract the aqueous layer three times with EtOAc.
Washing: Wash the combined organic layers with water (5x) and brine (1x) to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure N-alkylated product.
Step-by-step experimental workflow for N-alkylation of the BECV-protected amine.
References
Ilangovan, A., & Kumar, R. G. (2010). "2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a versatile amine protecting group for selective functional-group transformations." Chemistry–A European Journal, 16(9), 2938-2943. URL:[Link]
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. URL:[Link]
Smith, J. R., et al. (2010). "Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism." The Journal of Organic Chemistry, 75(15), 5333-5341. URL:[Link]
Application
Strategic Acylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate: Pathways to Novel Quinolone Scaffolds
An Application Note for Advanced Organic Synthesis Abstract Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a highly functionalized β-enamino ester, a class of compounds recognized as versatile building block...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Advanced Organic Synthesis
Abstract
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a highly functionalized β-enamino ester, a class of compounds recognized as versatile building blocks in organic synthesis.[1] Its unique structure, featuring a nucleophilic enamine system, two activating ester groups, and a strategically placed cyanophenylamino moiety, makes it a powerful precursor for the synthesis of complex heterocyclic systems. This application note provides a comprehensive guide to the acylation reactions of this substrate, detailing the underlying mechanisms, offering a field-proven experimental protocol, and exploring the subsequent intramolecular cyclization pathways that yield valuable quinoline derivatives. This guide is intended for researchers and professionals in synthetic organic chemistry and drug development seeking to leverage this powerful intermediate.
Introduction: The Synthetic Potential of a Multifunctional Precursor
β-Enamino esters and their derivatives are pivotal intermediates in modern organic synthesis, prized for their dual nucleophilic and electrophilic character.[1] Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate stands out due to the incorporation of a 2-cyanoaniline fragment. This pre-functionalized aromatic ring is primed for intramolecular cyclization reactions, offering a direct and efficient route to quinoline and quinolone frameworks.[2][3]
Acylation of this substrate serves as a key strategic step, introducing a carbonyl group that can participate in a subsequent ring-closing reaction. The choice of acylating agent allows for the controlled introduction of diverse substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. Understanding and controlling the acylation reaction is therefore paramount to unlocking the full synthetic potential of this versatile starting material.
Mechanistic Insights: C-Acylation vs. N-Acylation and Subsequent Cyclization
The acylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate can theoretically occur at two nucleophilic sites: the α-carbon of the enamine system (C-acylation) or the secondary amine nitrogen (N-acylation). The electronic nature of the enamine, with delocalization of the nitrogen lone pair into the double bond and ester groups, confers nucleophilicity to the α-carbon.[4]
C-Acylation: This is typically the favored pathway for enamines derived from β-dicarbonyl compounds.[5][6] The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the electrophilic acylating agent (e.g., an acyl chloride or anhydride).[7][8] This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the C-acylated β-dicarbonyl compound. This intermediate is the direct precursor for cyclization.
N-Acylation: Direct acylation on the nitrogen atom is a possible competing reaction. This would form an enamide. While sometimes observed, C-acylation is generally more common in these systems due to the higher nucleophilicity of the α-carbon. Reaction conditions, such as the choice of base and solvent, can influence the C/N-acylation ratio.
Intramolecular Cyclization (Annulation): The primary synthetic value of the C-acylation product lies in its propensity to undergo intramolecular cyclization. In the presence of an acid or base catalyst, or upon heating, the amino group can attack the newly introduced ketone, and the cyano group can participate in a cascade reaction to form a substituted 4-hydroxy-quinoline-3-carboxylate derivative. This type of reaction is a variation of well-established quinoline syntheses like the Conrad–Limpach–Knorr or Friedländer synthesis.[2][9]
The diagram below illustrates the key reaction pathways.
Caption: Figure 1. Reaction pathways for the acylation of the title compound.
Experimental Protocol: C-Acylation with Acetyl Chloride
This protocol provides a representative procedure for the C-acylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate using acetyl chloride. This method can be adapted for other acylating agents.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides are corrosive and react violently with water. Solvents are flammable.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (1.0 eq) and anhydrous DCM. Stir the mixture at room temperature until the starting material is fully dissolved.
Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
Acylation: In a separate dry dropping funnel, prepare a solution of acetyl chloride (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion.
Work-up (Hydrolysis and Extraction):
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure C-acylated product.
Caption: Figure 2. Step-by-step experimental workflow for C-acylation.
Data Summary: Reaction Parameters and Considerations
The success and selectivity of the acylation reaction depend on several key parameters. The following table summarizes important considerations for adapting the protocol.
Acylating Agent
Recommended Base
Solvent
Key Parameters & Notes
Acetyl Chloride
Triethylamine, Pyridine
DCM, THF, Acetonitrile
Highly reactive. Reaction is typically fast and should be performed at low temperatures (0 °C) to minimize side reactions.
Less reactive than acetyl chloride. May require longer reaction times or warming to room temperature for full conversion.
Acid Anhydrides
Pyridine, DMAP (cat.)
DCM, Acetonitrile
Generally less reactive than acyl chlorides. May require a catalyst like 4-Dimethylaminopyridine (DMAP) and elevated temperatures. Offers milder conditions.[7]
Carboxylic Acids
Coupling Agents (e.g., DCC, EDC)
DCM, DMF
Requires activation with a coupling agent. This method avoids the formation of HCl and can be suitable for sensitive substrates.
Expert Insights:
Base Selection: A non-nucleophilic base like triethylamine or DBU is crucial to deprotonate the intermediate without competing in the acylation reaction.[10]
Solvent Choice: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acylating agent.
Lewis Acid Catalysis: For very unreactive acylating agents or substrates, a Lewis acid catalyst (e.g., MgCl₂, ZnCl₂) can be employed to enhance the electrophilicity of the acylating agent.[7][11] However, this can also promote undesired side reactions and should be used judiciously.
Applications: A Gateway to Bioactive Heterocycles
The true synthetic power of this reaction is realized in the subsequent transformations of its products. The C-acylated derivatives of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate are ideal precursors for a variety of valuable heterocyclic scaffolds.
Synthesis of Quinolones: As previously discussed, the most direct application is the acid- or base-catalyzed intramolecular cyclization to form highly substituted quinolone derivatives. These scaffolds are prevalent in medicinal chemistry, forming the core of many antibacterial, anticancer, and anti-inflammatory agents.[2][9]
Synthesis of Pyridones: Under different cyclization conditions, it may be possible to favor annulation involving the malonate ester groups, leading to other heterocyclic systems like pyridones.
By varying the 'R' group of the acylating agent (R-COCl), chemists can systematically modify the substituent at the 2-position of the resulting quinolone ring. This modularity makes the acylation-cyclization sequence a powerful tool for building molecular diversity and exploring new chemical space in drug discovery programs.
References
Chemistry Learner. (n.d.). Enamine: Definition, Structure, and Formation Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]
PMC. (2025, September 29). Dual-regioselective direct C(sp2)-arylation of unprotected β-enamino esters with 2-indolylmethanols catalyzed by Brønsted acid. Retrieved from [Link]
Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (1979). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 52(6), 1716–1719. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. Retrieved from [Link]
Cai, H., Khanal, H. D., & Lee, Y. R. (2021). Iodine‐Catalyzed Annulations of 2‐Amino Carbonyls for Diverse 1‐Azaxanthones, Quinolines, and Naphthyridines. Asian Journal of Organic Chemistry, 10(10), 2736-2745. Retrieved from [Link]
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
Alcaide, B., Almendros, P., & Alonso, J. M. (2002). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 67(21), 7383–7391. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
Scribd. (n.d.). Acylation of Diethyl Malonate Methods. Retrieved from [Link]
The Strategic Utility of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate in the Synthesis of Quinolone-Based Pharmaceutical Intermediates
Introduction: In the landscape of pharmaceutical research and development, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic agents is perpetual. Among these, the q...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the landscape of pharmaceutical research and development, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic agents is perpetual. Among these, the quinoline and 4-quinolone cores are of paramount importance, featuring in a multitude of approved drugs with activities spanning antibacterial, anticancer, and antiviral domains.[1] A key precursor that unlocks efficient access to this privileged scaffold is Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of this versatile building block in the generation of valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the subsequent transformations that lead to medicinally relevant quinoline derivatives.
The Cornerstone of Quinolone Synthesis: The Gould-Jacobs Reaction
The synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is the initial and critical step in the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
The overall synthetic pathway, starting from 2-aminobenzonitrile, is depicted below:
Figure 1: Overall synthetic scheme for the conversion of 2-aminobenzonitrile to 4-hydroxyquinoline-8-carbonitrile.
Synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate: A Detailed Protocol
The initial condensation reaction is a nucleophilic vinyl substitution where the amino group of 2-aminobenzonitrile attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Purity
Supplier
2-Aminobenzonitrile
118.14
≥98%
Sigma-Aldrich
Diethyl ethoxymethylenemalonate (EMME)
216.23
≥97%
Sigma-Aldrich
Ethanol (anhydrous)
46.07
≥99.5%
Fisher Scientific
Experimental Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzonitrile (5.91 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.90 g, 55 mmol, 1.1 equivalents).
Solvent and Reaction Conditions: Add 20 mL of anhydrous ethanol to the flask. Heat the mixture to reflux (approximately 78 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a pale yellow solid.
Purification: Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). The product can be further purified by recrystallization from ethanol to yield Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate as a crystalline solid.
Drying and Yield: Dry the purified product in a vacuum oven at 40 °C overnight. A typical yield for this reaction is in the range of 85-95%.
Application in Pharmaceutical Intermediate Synthesis: The Cyclization to a Quinolone Core
The true utility of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate lies in its ability to undergo thermal cyclization to form the valuable 4-hydroxyquinoline-8-carbonitrile scaffold. This intramolecular cyclization is a 6-electron electrocyclization reaction.
Protocol for Thermal Cyclization:
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (5.76 g, 20 mmol).
High-Boiling Solvent: Add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (40 mL).
Reaction Conditions: Heat the mixture with vigorous stirring to 250 °C. Maintain this temperature for 30 minutes. The cyclization product will precipitate from the hot solution.
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Dilute the mixture with hexane (40 mL) to further precipitate the product.
Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 20 mL) and then with ethanol (2 x 10 mL). The product, ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate, is typically obtained in high purity.
Drying and Yield: Dry the product in a vacuum oven at 60 °C. Expected yields are in the range of 70-85%.
Figure 2: Simplified representation of the thermal cyclization step.
Further Transformations: Accessing Key Pharmaceutical Scaffolds
The resulting ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate is a versatile intermediate that can be further modified to generate a variety of pharmacologically relevant molecules.
1. Hydrolysis and Decarboxylation to 4-Hydroxyquinoline-8-carbonitrile:
The ester and carboxyl groups can be removed to provide the core 4-hydroxyquinoline-8-carbonitrile scaffold.
Protocol: Refluxing ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate with aqueous sodium hydroxide, followed by acidification, will hydrolyze the ester to a carboxylic acid. Subsequent heating of the isolated carboxylic acid will lead to decarboxylation.
2. Conversion to 4-Chloroquinoline-8-carbonitrile:
The 4-hydroxy group can be converted to a chloro group, a key functional handle for nucleophilic substitution reactions to introduce diverse side chains.
Protocol: Treatment of 4-hydroxyquinoline-8-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will yield 4-chloroquinoline-8-carbonitrile.
Applications in Drug Discovery
The 4-oxo-1,4-dihydroquinoline-8-carbonitrile scaffold and its derivatives are crucial intermediates in the synthesis of a range of therapeutic agents. For instance, the quinoline core is central to the structure of many kinase inhibitors used in oncology. The cyano group at the 8-position can also be a site for further chemical modification or can participate in key interactions with biological targets. While specific drug examples directly from this intermediate are proprietary, the general class of 4-quinolone-3-carboxylic acids are precursors to many antibacterial agents.
Conclusion
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a highly valuable and readily accessible building block for the synthesis of functionalized quinolines. The protocols detailed in this application note provide a reliable and scalable route to this intermediate and its subsequent conversion to the 4-hydroxyquinoline-8-carbonitrile scaffold. The versatility of this scaffold opens up numerous avenues for the development of novel pharmaceutical agents, making it an essential tool for researchers and professionals in the field of drug discovery. The ability to introduce a cyano group at a specific position on the quinoline ring from the outset offers a strategic advantage for the design of targeted therapeutics.
References
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
Technical Support Center: Purification of Crude Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. As an enaminone, thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. As an enaminone, this compound presents unique challenges during silica gel column chromatography. This document is structured to provide practical, experience-driven advice, moving beyond a simple procedural outline to explain the rationale behind each step and troubleshoot common issues.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Q1: My product is streaking badly on the TLC plate and seems to be decomposing on the column, leading to low yield. What is happening and how can I fix it?
A1: This is a classic sign of compound instability on the stationary phase. Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, being an enaminone, is susceptible to degradation on acidic surfaces. Standard silica gel is slightly acidic and can catalyze hydrolysis or other decomposition pathways.[1]
Core Problem: The acidic nature of silica gel is likely causing your product to decompose.
Solutions:
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent that contains a small amount of a volatile base, like 1-2% triethylamine (Et3N).[1] This will neutralize the acidic sites on the silica surface, preventing product degradation.
Switch to a Different Stationary Phase: If neutralization is insufficient, consider using a more inert stationary phase.
Basic Alumina: This is an excellent alternative for acid-sensitive compounds.[1] However, be aware that the elution order may differ from silica gel, so you will need to re-optimize your solvent system using TLC with alumina plates.
End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, making it less acidic and reducing unwanted secondary interactions.[2]
Alternative Purification Methods: If chromatography remains problematic, explore other techniques like crystallization, which can be very effective if a suitable solvent system is found.
Q2: I'm seeing significant peak tailing in my collected fractions. What are the likely causes and remedies?
A2: Peak tailing is an indication of asymmetrical elution, where a portion of the compound is being held back on the column longer than the main band.[3][4]
Potential Causes & Solutions:
Secondary Interactions: The polar functional groups on your molecule are likely interacting too strongly with active sites (residual silanols) on the silica gel.[3][5]
Solution: Add a small amount of a polar modifier to your mobile phase, such as methanol or triethylamine. This will compete for the active sites and reduce tailing. Using an end-capped silica column can also mitigate these interactions.[5]
Column Overload: You may be loading too much crude material onto the column.[5][6] This saturates the stationary phase at the point of loading, leading to a non-ideal distribution as the sample elutes.
Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude sample.[7] For difficult separations, this ratio may need to be even higher.
Poorly Packed Column: Voids or channels in the silica bed can cause uneven solvent flow, leading to band broadening and tailing.[6][8]
Solution: Ensure your column is packed uniformly. The "slurry packing" method, where the silica is mixed with the solvent before being added to the column, is generally preferred as it minimizes the introduction of air bubbles.[8][9][10]
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
A3: This situation, often referred to as "streaking at the baseline," suggests that your compound is irreversibly adsorbed to the stationary phase.
Potential Causes & Solutions:
Incorrect Solvent Choice: The polarity of your eluent may still be too low to effectively displace your compound from the silica gel.[11] The strong interactions between your polar compound and the polar stationary phase are dominating.
Solution: Systematically increase the polarity of your mobile phase.[7] If you are using a hexane/ethyl acetate system, for example, you may need to switch to a more polar mixture like dichloromethane/methanol.
Compound Precipitation: If your compound has low solubility in the initial, less polar mobile phase, it may precipitate at the top of the column.[12]
Solution: When loading your sample, dissolve it in the absolute minimum amount of a solvent that will fully dissolve it but is also as non-polar as possible.[7][10] Alternatively, use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[10][12]
Q4: I'm observing "ghost peaks" or unexpected compounds in my fractions. Where are they coming from?
A4: Ghost peaks are signals from compounds that were not in your original crude mixture.[3]
Potential Causes & Solutions:
Contaminated Solvents or Glassware: Impurities in your solvents or residual material in your collection tubes can appear as extra peaks.
Solution: Always use high-purity, distilled solvents for chromatography.[13] Ensure all glassware is scrupulously clean. Running a blank (injecting only the mobile phase) can help identify solvent-based contaminants.[3]
Carryover from Previous Injections: If using an automated system, there might be residual sample left in the injector or tubing.[3]
Solution: Implement a rigorous cleaning protocol for your equipment between runs.[3]
Column Bleed: This is more common in HPLC but can occur if the stationary phase is degrading and eluting with the mobile phase.[3]
Solution: This may indicate the column is old or has been exposed to harsh conditions (e.g., extreme pH). Replacing the column may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system for my column?
A1: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[11][14] The goal is to find a solvent mixture that provides good separation between your desired compound and its impurities. For column chromatography, a good starting point is a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[14] This generally ensures that the compound will elute from the column in a reasonable volume of solvent without being too fast (poor separation) or too slow (band broadening).
Q2: What is the difference between isocratic and gradient elution, and which should I use?
A2:
Isocratic Elution: Uses a single solvent mixture of constant composition throughout the entire separation.[15] This method is simpler but may not be effective if your crude mixture contains compounds with a wide range of polarities.
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[7][15] This is achieved by starting with a less polar solvent system and slowly introducing a more polar solvent. This technique is highly effective for separating complex mixtures, as it allows the less polar compounds to elute first, followed by the more polar ones.[11] For purifying Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate from a crude reaction mixture, a gradient elution is often the superior choice.
Q3: How much silica gel should I use?
A3: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general guideline is to use a weight ratio of silica gel to crude product of 20:1 to 50:1.[7] If the TLC shows that the impurities are very close to your product (small ΔRf), you may need to increase this ratio to 100:1 or even higher to achieve good separation.
Q4: My compound is colorless. How do I know which fractions to collect?
A4: Since the target compound is colorless, you cannot rely on visual tracking. The standard method is to collect a series of small, uniform fractions and then analyze each one using TLC.[11][15][16] By spotting each fraction on a TLC plate and developing it, you can identify which fractions contain your pure product, which contain impurities, and which are mixed.[16] Fractions containing the pure compound can then be combined for solvent removal.
This protocol provides a step-by-step methodology for the purification of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate.
Preparation and Solvent System Selection
TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf of ~0.3. A common starting point for enaminones is a mixture of Hexanes and Ethyl Acetate.
Solvent Preparation: Prepare your starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate) and your more polar eluent (e.g., 70:30 Hexanes:Ethyl Acetate). Degas the solvents if using a flash chromatography system.
Column Packing (Wet Slurry Method)
Setup: Securely clamp a glass column of appropriate size in a vertical position.[9] Place a small plug of cotton or glass wool at the bottom to support the packing.[10] Add a thin layer (~0.5 cm) of sand on top of the plug.[10]
Create Slurry: In a beaker, mix the calculated amount of silica gel with the starting eluent until a consistent, pourable slurry is formed.[7][10]
Pack Column: Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[17]
Finalize Packing: Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[7][17] Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward. [7][9]
Sample Loading (Dry Loading Method)
Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[10]
Evaporation: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[12]
Loading: Carefully add this powder to the top of the packed column, creating an even layer.
Elution and Fraction Collection
Elution: Carefully add your starting eluent to the column. Use gentle air pressure to begin moving the solvent through the column at a steady rate.
Gradient: Start with the low-polarity eluent. After a few column volumes, gradually increase the polarity by adding progressively higher concentrations of ethyl acetate to your hexane mobile phase, as determined by your TLC analysis.
Collection: Collect the eluate in a series of numbered test tubes or vials.[11] Keep the fraction sizes consistent.
Analysis and Product Isolation
TLC Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.[16]
Combine and Concentrate: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate.
Parameter
Recommended Value/Range
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for normal-phase chromatography.[9]
Offers a good polarity range for many organic compounds.
Optimal TLC Rf
0.25 - 0.35
Correlates well with effective elution from a column.[14]
Sample Loading
Dry Loading
Prevents issues with sample solubility in the initial eluent.[10][12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Unknown.
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Cytiva. (2024, September 1).
Unknown. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
University of Colorado Boulder.
Benchchem.
University of Colorado Boulder.
CommonOrganicChemistry.com. Running a Silica Gel Column.
Phenomenex. (2025, December 12).
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
ACD/Labs. (2022, October 6).
University of Colorado Boulder.
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
Chrom Tech, Inc. (2024, November 20).
YouTube. (2022, March 8). Colorless Column.
Reddit. (2024, July 16).
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
PubMed. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
Troubleshooting low conversion in Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion and yield, in this specific reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.
Core Principles: Understanding the Reaction Mechanism
The synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is fundamentally a condensation reaction between 2-aminobenzonitrile and an activated malonic ester, typically diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction proceeds via a nucleophilic addition-elimination pathway to form a stable, conjugated enamine product. Understanding this mechanism is the first step in effective troubleshooting.
The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminobenzonitrile onto the electrophilic carbon of the methylidene group in DEEMM. This is followed by the elimination of a small molecule, usually ethanol, which drives the reaction forward.
Caption: General reaction pathway for enamine formation.
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows very low conversion, with a significant amount of unreacted 2-aminobenzonitrile remaining. What is the likely cause?
A1: This issue typically points to three primary areas: insufficient reactivity of the electrophile, suboptimal reaction conditions, or catalyst issues.
Cause 1: Reactivity of the Malonate Derivative: The most common electrophile for this synthesis is diethyl 2-(ethoxymethylene)malonate (DEEMM). If this reagent has degraded due to improper storage (exposure to moisture), its reactivity will be compromised.
Cause 2: Reaction Temperature: This condensation often requires thermal energy to overcome the activation barrier and facilitate the elimination of ethanol. Reactions run at room temperature may proceed very slowly or stall entirely. Refluxing in a suitable solvent is a common practice.[1]
Cause 3: Catalyst Absence or Inefficiency: While this reaction can proceed uncatalyzed at high temperatures, an acid or base catalyst can significantly accelerate it. For amine additions, a mild acid catalyst is often used to activate the electrophile.[2] However, the pH must be carefully controlled; at very low pH, the starting amine becomes protonated and non-nucleophilic, effectively stopping the reaction.[2]
Recommended Solutions:
Verify Reagent Quality: Ensure your DEEMM is pure and has been stored under anhydrous conditions. If in doubt, use a freshly opened bottle or purify the existing stock.
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Refluxing in a solvent like ethanol or toluene is often effective. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
Introduce a Catalyst: Consider adding a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TSA).
Q2: The reaction stalls, and analysis shows unreacted starting materials and only partial product formation. Why is this happening?
A2: A stalled reaction is often a classic sign of an equilibrium problem. Enamine formation is a reversible process.[3][4] The reaction's success hinges on the efficient removal of the ethanol byproduct to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Recommended Solutions:
Byproduct Removal: If reacting under reflux, use a Dean-Stark apparatus to physically remove the ethanol (or water, if present from other sources) as it forms an azeotrope with the solvent (e.g., toluene).
Solvent Choice: Using a higher-boiling solvent can facilitate the removal of the lower-boiling ethanol byproduct.
Molecular Sieves: For smaller-scale reactions not suitable for a Dean-Stark trap, adding activated molecular sieves (e.g., 4 Å) to the reaction mixture can effectively sequester the ethanol byproduct.[5]
Caption: A logical troubleshooting workflow for low conversion.
Q3: My isolated yield is poor, but my crude reaction analysis (TLC, LC-MS) showed high conversion. Where am I losing my product?
A3: This discrepancy points toward issues during the workup and purification stages. The product, while generally stable, can be susceptible to hydrolysis or physical loss.
Cause 1: Hydrolysis during Workup: Enamines can be sensitive to hydrolysis back to the starting amine and a carbonyl compound, especially under acidic aqueous conditions.[4] While your specific product is relatively stable due to conjugation, prolonged exposure to strong acids during extraction should be avoided.
Cause 2: Inefficient Extraction: The product has moderate polarity. Using an inappropriate solvent for extraction can lead to poor recovery from the aqueous phase.
Cause 3: Purification Losses: The product may co-elute with unreacted starting materials or byproducts during column chromatography if the solvent system is not optimized. Unreacted diethyl malonate derivatives can be particularly challenging to separate.[6]
Recommended Solutions:
Neutral or Basic Workup: Perform aqueous washes with a neutral (brine) or mildly basic (saturated sodium bicarbonate) solution to avoid hydrolysis.[6]
Optimize Extraction: Use a solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery.
Purification Strategy:
Basic Wash: Before chromatography, washing the organic layer with a dilute basic solution can convert unreacted acidic malonate starting material into its water-soluble salt, simplifying purification.[6]
Column Chromatography: Carefully optimize your eluent system using TLC. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, often provides the best separation.
Experimental Protocols
Protocol 1: Standard Synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
This protocol provides a robust starting point for optimization.
Reagent Preparation:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzonitrile (1.0 eq).
Add anhydrous ethanol or toluene as the solvent (approx. 5-10 mL per gram of amine).
Reaction:
Heat the mixture to reflux and maintain for 4-12 hours.
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting reagent (typically 2-aminobenzonitrile).
Workup:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil or solid can be purified directly.
Purification:
Recrystallization (if solid): Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.
Column Chromatography (if oil): Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Protocol 2: Removal of Unreacted Diethyl Malonate Precursor
If significant unreacted malonate is present, this pre-purification wash is highly effective.[6]
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (1-2 times). Vent the funnel frequently to release any CO₂ that may evolve.
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
Brine Wash: Wash the organic layer with brine to remove residual water and base.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the acidic malonate impurity.
Data Summary
Parameter
Recommendation
Rationale
Solvent
Toluene, Ethanol, or Acetonitrile
Toluene allows for azeotropic removal of byproducts. Ethanol is a common, effective solvent.
Temperature
80-120 °C (Reflux)
Provides sufficient energy for the elimination step and to drive the reaction forward.
Stoichiometry
1.0 to 1.1 eq of malonate derivative
A slight excess of the malonate can help drive the reaction to completion.
Catalyst (Optional)
Acetic Acid (catalytic)
Can accelerate the reaction, but pH control is crucial to avoid deactivating the nucleophile.[2]
Workup pH
Neutral to Mildly Basic (pH 7-8)
Prevents acid-catalyzed hydrolysis of the enamine product during extraction.[4]
References
Kotha, S., & Meshram, M. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 3(48), 25683-25688. Available from: [Link]
Kotha, S., & Meshram, M. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Chemistry & Biology Interface, 12(2), 73-80. Available from: [Link]
Wikipedia. Diethyl malonate. Wikipedia. Available from: [Link]
Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates. Google Patents.
Master Organic Chemistry. Enamines. Master Organic Chemistry. Available from: [Link]
Molbase. Synthesis of Diethyl bis(2-cyanoethyl)malonate. Molbase. Available from: [Link]
Reddit. I just started grad school and I can't get a simple enamine synthesis to work. Please help! r/chemistry. Available from: [Link]
Organic Syntheses. Diethyl aminomalonate hydrochloride. Organic Syntheses. Available from: [Link]
Quora. How to prepare amino acid from diethyl malonate. Quora. Available from: [Link]
Google Patents. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. Google Patents.
Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. Google Patents.
Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 458-479. Available from: [Link]
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available from: [Link]
Côté, A., et al. (2006). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry, 71(19), 7459-7462. Available from: [Link]
Zhang, Y., et al. (2022). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Pharmaceutics, 14(11), 2296. Available from: [Link]
Wang, Y., & Zhang, L. (2010). Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline. Journal of Anhui Agricultural Sciences, 2010-08. Available from: [Link]
Zapevalov, A. Y., et al. (2014). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 10, 2194-2200. Available from: [Link]
Google Patents. CN101525290B - Preparation method of diethyl malonate. Google Patents.
Technical Support Center: Strategies for the Removal of Unreacted 2-Cyanoaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of removing unreacted 2-cyanoaniline from thei...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of removing unreacted 2-cyanoaniline from their reaction mixtures. Due to its unique electronic properties, 2-cyanoaniline presents specific purification hurdles that standard aniline removal protocols may not overcome. This document provides in-depth, field-proven troubleshooting guides, detailed experimental protocols, and frequently asked questions to ensure the successful purification of your target compounds.
The Core Challenge: Understanding the Properties of 2-Cyanoaniline
Success in purification begins with a fundamental understanding of the impurity you are trying to remove. Unlike aniline, 2-cyanoaniline possesses a significantly less basic amino group due to the powerful electron-withdrawing effects (-I and -M) of the adjacent nitrile function.[1] This dramatically influences its behavior in common purification techniques.
Table 1: Key Physicochemical Properties of 2-Cyanoaniline
High boiling point makes it non-volatile under standard rotary evaporation conditions, necessitating other removal methods.
Solubility
Insoluble in water; soluble in most common organic solvents (e.g., ethyl acetate, dichloromethane, methanol).[3][4][6]
Its solubility profile is typical of many organic products, often leading to co-extraction and co-elution.
| pKa (of conjugate acid) | ~0.77 [2][6] | This is the most critical parameter. The amine is exceptionally weak, meaning it requires a stronger acidic environment to be protonated and rendered water-soluble compared to more basic anilines. |
Decision-Making Workflow for Purification Strategy
The optimal purification strategy depends on the properties of your desired product. This workflow provides a logical path to selecting the most effective method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and Detailed Protocols
This section directly addresses common issues encountered during the removal of 2-cyanoaniline in a question-and-answer format.
Question 1: My standard 1M HCl wash failed to remove the 2-cyanoaniline. What went wrong and what should I do?
This is the most frequent issue and stems directly from the low basicity of 2-cyanoaniline (pKa ≈ 0.77).[2][6] A 1M HCl solution is often insufficiently acidic to fully protonate this weak base and pull it into the aqueous layer. To overcome this, a more rigorous acidic extraction is required.
This protocol is designed to effectively protonate and remove the weakly basic 2-cyanoaniline.
Materials:
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
2M Hydrochloric Acid (HCl) solution.
Saturated sodium bicarbonate (NaHCO₃) solution (if your product is neutral or basic).
Brine (saturated NaCl solution).
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Separatory funnel, Erlenmeyer flasks.
Step-by-Step Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable volume of a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 2M HCl solution.[7]
Causality Explored: Using 2M HCl instead of 1M increases the proton concentration, shifting the acid-base equilibrium towards the formation of the water-soluble anilinium salt, thereby improving extraction efficiency.
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.
Repeat Extraction: Repeat the wash with 2M HCl at least two more times. Monitor the removal of 2-cyanoaniline from the organic layer by Thin Layer Chromatography (TLC).
Expert Insight: Multiple extractions with smaller volumes of aqueous acid are significantly more efficient than a single extraction with a large volume.
Neutralization Wash (Optional): If your desired product is sensitive to residual acid, wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
Causality Explored: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl until the drying agent no longer clumps together.[7]
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, now free of 2-cyanoaniline.
Question 2: The 2-cyanoaniline is co-eluting with my product during column chromatography. How can I improve the separation?
Co-elution is a common problem, especially if your product has a similar polarity to 2-cyanoaniline. Furthermore, anilines are notorious for "streaking" or "tailing" on silica gel columns due to interactions between the basic amino group and the acidic silanol (Si-OH) groups of the stationary phase.[7][8]
Protocol 2: Optimized Flash Column Chromatography
This protocol incorporates a basic modifier to the mobile phase to suppress undesirable interactions and improve peak shape.
Materials:
Crude product.
Silica gel (or neutral alumina).
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
Triethylamine (Et₃N).
Chromatography column and accessories.
Step-by-Step Procedure:
Choose an Eluent System: Determine a suitable eluent system using TLC where the desired product has an Rf value of ~0.3 and is well-separated from the 2-cyanoaniline spot.
Prepare the Mobile Phase: To the chosen eluent system, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).[7][8]
Causality Explored: Triethylamine is a stronger base than 2-cyanoaniline. It will preferentially bind to the acidic silanol sites on the silica gel, effectively "masking" them. This prevents the 2-cyanoaniline from interacting strongly, resulting in a sharper, less-tailed peak and improved separation.
Pack the Column: Pack the column with silica gel using the triethylamine-modified eluent.
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent (like DCM) and load it onto the column.
Elute and Collect: Run the column, collecting fractions and monitoring by TLC to isolate the purified product.
Alternative Stationary Phase: If streaking persists or if your product is acid-sensitive, consider using a less acidic stationary phase like neutral alumina.[9]
Question 3: My product is a solid. Can I use recrystallization to remove 2-cyanoaniline?
Yes, recrystallization can be an excellent and scalable purification method if your product is a solid and its solubility profile differs significantly from that of 2-cyanoaniline.[7]
Protocol 3: Purification by Recrystallization
Step-by-Step Procedure:
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at room temperature or below, while 2-cyanoaniline remains soluble at all temperatures. Test small amounts of your crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes, toluene).
Dissolution: In a suitable flask, add the minimum amount of the hot solvent required to fully dissolve the crude solid.
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Expert Insight: Slow cooling generally leads to the formation of larger, purer crystals. Rapid crashing out of the solid can trap impurities.
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove residual solvent. The 2-cyanoaniline should remain in the filtrate.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the removal of 2-cyanoaniline?A: Thin Layer Chromatography (TLC) is the most common method. 2-Cyanoaniline is UV active. Staining with potassium permanganate can also be effective. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.
Q: My desired product is also basic. Can I still use an acid wash?A: This is a challenging scenario. If your product is significantly more basic than 2-cyanoaniline, a carefully controlled acid wash with a weaker acid or a buffered solution might selectively protonate your product, leaving the 2-cyanoaniline in the organic layer. However, the most reliable method in this case would be flash column chromatography.[7][8]
Q: Are there any alternative methods for removing large quantities of 2-cyanoaniline?A: For larger scales, vacuum distillation can be considered, although the high boiling point of 2-cyanoaniline (263-268 °C) necessitates high vacuum and temperature.[4][10] Another powerful technique is the use of scavenger resins, such as those functionalized with isocyanate groups. The crude mixture is stirred with the resin, which covalently binds to the 2-cyanoaniline. The resin is then simply filtered off, leaving the purified product in solution.[10]
Q: What are the primary safety hazards associated with 2-cyanoaniline?A: 2-Aminobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2][6][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
BenchChem. (2025). Technical Support Center: Purification of Aniline-Containing Reaction Mixtures.
BenchChem. (2025). Removal of unreacted 3-(trifluoromethyl)
Various Authors. (2014).
Various Authors. (2013).
ECHEMI. (n.d.).
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6).
Tandel, S. (2022). 2-Aminobenzonitrile.
Benchchem. (2025). A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents.
BenchChem. (2025). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.
Stenutz. (n.d.). 2-cyanoaniline.
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST WebBook.
Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
Technical Support Center: Mastering Reaction Temperature to Minimize Side Reactions
Welcome to the Technical Support Center, your comprehensive resource for managing reaction temperature to enhance product purity and yield. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center, your comprehensive resource for managing reaction temperature to enhance product purity and yield. This guide is designed for researchers, scientists, and drug development professionals who encounter the daily challenges of optimizing chemical syntheses. Here, we move beyond simple protocols to explain the fundamental principles governing temperature's influence on reaction outcomes, providing you with the knowledge to troubleshoot effectively and innovate confidently.
This section is formatted to address specific problems you might be facing in the lab. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chemical principles.
Q1: My reaction is producing a complex mixture of products, and the desired product yield is low. How do I determine if temperature is the culprit?
A1: Unforeseen side products are often a direct consequence of improper temperature control, which can activate alternative reaction pathways. Here’s how to diagnose and address the issue:
Initial Assessment:
Literature Review: Re-examine the literature for the established optimal temperature range for your specific reaction or analogous transformations. Note any reported temperature-sensitive side reactions.
Thermodynamic vs. Kinetic Control: Consider the possibility of competing thermodynamic and kinetic products.[1][2][3][4] Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[1][2][3][4][5] Your side products might be the result of operating under conditions that favor an undesired product.
Experimental Diagnosis:
Systematic Temperature Screening: Perform a series of small-scale experiments at varying temperatures (e.g., -20°C, 0°C, room temperature, 40°C, 60°C) while keeping all other parameters constant.
In-Process Monitoring: Utilize techniques like in-situ IR spectroscopy or grab-sample analysis (TLC, UPLC, GC) to track the formation of products and byproducts over time at each temperature.[6] This will reveal the temperature at which the side product formation becomes significant.
Corrective Actions:
Optimize for Selectivity: Based on your screening, select the temperature that provides the best ratio of the desired product to the side product(s). This may require a trade-off between reaction rate and selectivity.[7]
Precise Temperature Control: Implement robust temperature control measures. For exothermic reactions, this may involve slow, controlled addition of reagents and efficient cooling.[2][8] For endothermic reactions, ensure consistent and uniform heating to prevent localized overheating.[2]
Q2: I'm observing significant temperature fluctuations in my reactor. What are the likely causes and how can I stabilize the temperature?
A2: Temperature instability can arise from several factors related to your equipment and experimental setup. Here's a troubleshooting workflow:
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Inadequate Mixing
Ensure vigorous and uniform stirring to prevent the formation of localized hot or cold spots. For viscous reaction mixtures, consider using an overhead stirrer instead of a magnetic stir bar.[2][5]
Poor Heat Transfer
For jacketed reactors, ensure the heat transfer fluid is circulating at an appropriate rate and that the system is free of air bubbles.[2] Clean the reactor surfaces to remove any insulating residues.[2] For reactions in round-bottom flasks, ensure the flask is appropriately immersed in the heating or cooling bath.
Faulty Temperature Probe
Verify that your temperature probe is calibrated and placed correctly within the reaction mixture to measure the bulk temperature accurately.[9] A slow-responding probe can also lead to overshooting the target temperature.[4]
Inappropriate Heating/Cooling System
Ensure your heating mantle, oil bath, or cryostat has the capacity to manage the heat load of your reaction, especially for highly exothermic or endothermic processes.[2]
Controller Tuning Issues (for automated systems)
If you are using a PID controller, it may need to be re-tuned to better match the thermal dynamics of your specific reaction system.[4]
Q3: I suspect I'm dealing with a thermal runaway reaction. What are the warning signs and what immediate actions should I take?
A3: A thermal runaway is a hazardous situation where an exothermic reaction generates heat faster than it can be removed, leading to an accelerating and uncontrolled rise in temperature and pressure.[4][10][11][12][13]
Warning Signs:
A rapid, unexpected increase in the internal reaction temperature that does not respond to cooling.[4]
A sudden increase in pressure within the reactor.
Vigorous, uncontrolled gas evolution.
A noticeable change in the color or viscosity of the reaction mixture.
Immediate Actions (Emergency Protocol):
Stop Reagent Addition: Immediately cease the addition of any reagents.
Maximize Cooling: If safe to do so, apply maximum cooling to the reactor (e.g., lower the temperature of the circulator, add more dry ice to the cooling bath).
Prepare for Quenching: Have a pre-determined quenching agent ready. The choice of quenching agent should be made during the experimental design phase and should rapidly and safely neutralize the reactive species.
Alert Personnel and Evacuate if Necessary: Inform colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about managing reaction temperature.
Q4: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
A4: In reactions where multiple products can be formed, the product distribution is often determined by whether the reaction is under kinetic or thermodynamic control.[1][2][3][4]
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). This is the kinetic product.[1][2][3][4]
Thermodynamic Control: At higher temperatures, the reaction is often reversible, allowing an equilibrium to be established. The major product will be the most stable one (i.e., has the lowest Gibbs free energy). This is the thermodynamic product.[1][2][3][4][5]
By manipulating the reaction temperature, you can selectively favor the formation of either the kinetic or the thermodynamic product.
Q5: How does reaction temperature affect reaction rate and selectivity?
A5: Temperature has a profound impact on both the rate and selectivity of a chemical reaction.
Reaction Rate: As a general rule, increasing the temperature increases the reaction rate.[7][14][15] The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature.[16] This is because higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions that are more likely to overcome the activation energy barrier.[14][15]
Selectivity: Temperature can significantly influence the selectivity of a reaction, which is the preference for the formation of one product over another.[7] For competing reactions with different activation energies, a change in temperature will have a more pronounced effect on the rate of the reaction with the higher activation energy.[1] By carefully controlling the temperature, you can often find a sweet spot that maximizes the rate of the desired reaction while minimizing the rates of side reactions.[7]
Q6: What are the best practices for setting up a temperature-controlled reaction in the laboratory?
A6: Following these best practices will help ensure accurate and stable temperature control:
Choose the Right Equipment: Select a heating or cooling system appropriate for your desired temperature range and the scale of your reaction.[2]
Proper Vessel and Stirring: Use a reaction vessel that allows for efficient heat transfer and ensure adequate stirring to maintain a uniform temperature throughout the reaction mixture.[2]
Accurate Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction.[9] Do not rely on the temperature setting of the heating or cooling bath, as this may not reflect the actual temperature of the reaction mixture.
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and in a controlled manner to avoid a rapid buildup of heat.[2][8]
Safety Precautions: Always have a plan for emergency cooling or quenching, especially when working with highly exothermic reactions.[2][11][12]
Q7: How does scaling up a reaction affect temperature control?
A7: Scaling up a reaction from the lab to a pilot plant or manufacturing scale presents significant challenges for temperature control.[3][8]
Surface-Area-to-Volume Ratio: As the volume of a reactor increases, its surface area does not increase proportionally. This means that heat transfer becomes less efficient, making it more difficult to remove heat from exothermic reactions or to heat endothermic reactions effectively.[3][17]
Mixing: Achieving uniform mixing in a large reactor is more challenging, which can lead to the formation of hot spots and inconsistent reaction conditions.[2][5]
Process Safety: The potential consequences of a thermal runaway are much more severe at a larger scale.[10][11][12][13]
Therefore, a thorough understanding of the reaction's thermal properties, obtained through techniques like reaction calorimetry, is crucial before scaling up.[6]
Section 3: Experimental Protocols & Data
This section provides detailed protocols for key procedures and useful data tables.
Protocol 1: Step-by-Step Guide for Optimizing Reaction Temperature
This protocol outlines a systematic approach to finding the optimal temperature for a new or problematic reaction.
Hazard Assessment: Before starting, perform a thorough safety assessment of all reactants, products, and potential byproducts. For unknown reactions, assume they are potentially exothermic.
Small-Scale Reactions: Set up a series of identical small-scale reactions (e.g., 1-5 mmol) in parallel.
Temperature Variation: Assign a different target temperature to each reaction. A good starting range is often -10°C, 0°C, 25°C (room temperature), 50°C, and 80°C.
Controlled Conditions: Ensure all other reaction parameters (reactant concentrations, solvent, stirring speed, reaction time) are kept constant across all experiments.
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
Analysis: After the designated reaction time, quench all reactions and analyze the final product mixtures to determine the yield of the desired product and the relative amounts of any side products.
Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity. If necessary, perform a second round of optimization with a narrower temperature range around the initial optimum.
Table 1: Common Solvents and Their Physical Properties for Temperature Control
The choice of solvent is critical for managing reaction temperature, as its boiling point sets the upper limit for the reaction temperature at atmospheric pressure.
Solvent
Boiling Point (°C)
Diethyl Ether
34.6
Acetone
56.0
Methanol
64.7
Hexane
69.0
Ethyl Acetate
77.1
Acetonitrile
81.6
Water
100.0
Toluene
111.0
Dimethylformamide (DMF)
153.0
Dimethyl Sulfoxide (DMSO)
189.0
Data sourced from publicly available chemical property databases.
Section 4: Visualizing Reaction Pathways and Workflows
Understanding the interplay between different reaction pathways is key to controlling side reactions. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
Diagram 1: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic Product Formation Pathways.
Diagram 2: Troubleshooting Workflow for Temperature Fluctuations
Caption: Workflow for troubleshooting reactor temperature fluctuations.
References
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]
Fiveable. Temperature control - Intro to Chemical Engineering. Available from: [Link]
The Influence of Temperature and Pressure on Chemical Reactions. Annals of Chemical Engineering. Available from: [Link]
Fiveable. Temperature effect: Organic Chemistry II Study Guide. Available from: [Link]
Practical approach to prediction and prevention of runaway reactions. International Journal of Scientific & Engineering Research. Available from: [Link]
Review on loss prevention of chemical reaction thermal runaway Principles and application. Frontiers in Chemical Engineering. Available from: [Link]
ReAgent. How Does Temperature Affect The Rate Of A Reaction?. Available from: [Link]
How to systematically troubleshoot excessive temperature fluctuations in a high-low temperature test chamber?. LNEYA. Available from: [Link]
Control Strategies For Managing Exothermic Reactions In Flow. PatSnap. Available from: [Link]
Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. Available from: [Link]
Thermo Electric. ISO Certifications in Temperature Sensor Manufacturing. Available from: [Link]
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]
APC. How to Optimize a Reaction using in-situ IR. Available from: [Link]
Learn. Standard Operating Procedure SOP028. Available from: [Link]
Scribd. SOP For Temperature Control Test Procedure. Available from: [Link]
Cantera. Viewing a reaction path diagram. Available from: [Link]
Nature. Optimal thermodynamic conditions to minimize kinetic by-products in aqueous materials synthesis. Available from: [Link]
Chemical Engineering Transactions. Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Available from: [Link]
Royal Society of Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
NIST. Chemical Kinetic Data Sheets for High- Temperature Chemical Reactions. Available from: [Link]
ChemRxiv. Automatic identification and visualization of reaction mechanisms contained within direct dynamics simulations. Available from: [Link]
Proceedings of the National Academy of Sciences. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Available from: [Link]
Royal Society of Chemistry. Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution?. Available from: [Link]
University of California, Santa Cruz. Standard Operating Procedure for Monitoring of Temperature in Refrigerators. Available from: [Link]
SensoScientific. How Fluctuations Affect Your Laboratory Temperature Monitoring. Available from: [Link]
ACS Publications. Applications of High-Temperature Aqueous Media for Synthetic Organic Reactions. Available from: [Link]
Reddit. I built a database mapping 500+ organic reactions by functional group, including total synthesis examples. Hope this is useful for your research and studies!. Available from: [Link]
Hacker News. Create diagrams with code using Graphviz. Available from: [Link]
NIST. SOP 49 calibration of environmental monitoring standards. Available from: [Link]
Lab Manager. Possible Reasons for Temperature Issues With Your Lab Incubator. Available from: [Link]
A Comparative Guide to the Reactivity of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate and Diethyl Malonate
Introduction In the landscape of organic synthesis, C-H acids serve as fundamental building blocks for carbon-carbon bond formation. Among these, diethyl malonate (DEM) is a canonical substrate, prized for the reactivity...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of organic synthesis, C-H acids serve as fundamental building blocks for carbon-carbon bond formation. Among these, diethyl malonate (DEM) is a canonical substrate, prized for the reactivity of its active methylene group in generating stabilized carbanions. Its synthetic utility is vast, underpinning classic transformations like the malonic ester synthesis for the preparation of substituted carboxylic acids.[1][2][3]
This guide provides a comparative analysis of DEM and a more complex, functionalized derivative: Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (DCPAMP). While structurally related, the introduction of the {[(2-cyanophenyl)amino]methylidene} substituent fundamentally alters the electronic properties and, consequently, the reactivity profile of the malonate core. DCPAMP transitions from a simple C-H acid to a specialized precursor for intramolecular cyclization reactions, particularly in the synthesis of quinoline scaffolds—a privileged core in medicinal chemistry.[4][5][6]
This document will dissect the structural nuances of both molecules, compare their reactivity in key chemical transformations, provide supporting experimental data and protocols, and offer a clear rationale for selecting the appropriate reagent based on the desired synthetic outcome.
Structural and Electronic Properties: A Tale of Two Malonates
The reactivity of both DEM and DCPAMP is dictated by the arrangement of functional groups around the central propanedioate core.
Diethyl Malonate (DEM)
DEM's structure is characterized by a central methylene (-CH₂) group flanked by two electron-withdrawing ethyl ester groups (-COOEt).[1]
The Active Methylene Group: The protons on this central carbon are significantly more acidic (pKa ≈ 13 in DMSO) than typical alkane protons.[1][3] This heightened acidity is a direct consequence of the inductive effect of the adjacent carbonyls and, more importantly, the ability of the conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms.[7] This resonance stabilization makes the formation of the enolate thermodynamically favorable.
The Enolate Nucleophile: The resonance-stabilized enolate of DEM is a soft carbon nucleophile, readily participating in reactions with a variety of electrophiles at the central carbon.[3][7]
DCPAMP can be viewed as an enamine or enaminone derivative of diethyl malonate. One of the acidic protons of DEM is replaced by a =CH-NH-Ar group, where Ar is a 2-cyanophenyl substituent. This substitution creates a conjugated π-system and introduces new reactive sites.
Vinylogous Amide System: The molecule possesses a conjugated system (O=C-C=C-N) that exhibits vinylogous amide character. The lone pair of electrons on the nitrogen atom can delocalize through the double bond and into the carbonyl group. This electron donation significantly influences the molecule's electronic distribution.[8]
Reduced C-H Acidity: The remaining proton on the α-carbon is now a vinylic proton. Unlike the active methylene protons of DEM, this proton is not readily abstracted under typical basic conditions used for enolate formation. The primary mode of reactivity is no longer centered on deprotonation.
Pre-organized for Cyclization: The key structural feature of DCPAMP is the ortho-positioning of the cyano group on the phenylamino substituent. This arrangement places the cyano group in close spatial proximity to the enamine nitrogen and the rest of the malonate framework, pre-organizing the molecule for intramolecular cyclization reactions.[4]
Comparative Reactivity Analysis
The structural differences outlined above manifest in distinct reactivity pathways.
The primary synthetic value of DEM stems from the ease of its deprotonation to form a nucleophilic enolate.[3] In contrast, DCPAMP does not rely on C-H acidity for its key transformations. Its reactivity is governed by the nucleophilic character of the conjugated system and its propensity for intramolecular reactions.
EtOOCCOOEt
CH₂
>];
Base [label="+ :B⁻", fontcolor="#EA4335"];
Enolate [label=<
DEM -> Base [style=invis];
Base -> Enolate [style=invis];
Enolate -> BH [style=invis];
Enolate -> Res1 [label="↔", fontcolor="#4285F4"];
Enolate -> Res2 [label="↔", fontcolor="#4285F4"];
{rank=same; DEM; Base;}
{rank=same; Enolate; BH;}
}
Caption: Deprotonation of DEM and resonance stabilization of the enolate.
Alkylation vs. Cyclization
This is the most significant point of divergence. DEM is a workhorse for intermolecular alkylation, while DCPAMP excels in intramolecular cyclization.
Diethyl Malonate: The Malonic Ester Synthesis: The reaction of the DEM enolate with an alkyl halide (R-X) in an SN2 reaction is a cornerstone of organic synthesis. Subsequent hydrolysis of the ester groups and thermal decarboxylation yields a substituted acetic acid. This allows for the versatile synthesis of a wide range of carboxylic acids and their derivatives.[3][7]
DCPAMP: Quinoline Synthesis: The primary utility of DCPAMP is as a precursor for quinoline derivatives.[4] Under thermal conditions (e.g., refluxing in diphenyl ether), DCPAMP undergoes an intramolecular cyclization. The reaction proceeds via attack of a nitrogen-associated atom or a carbon in the benzene ring onto the cyano group, followed by tautomerization and aromatization to yield the stable quinoline ring system. This specific reaction is a powerful method for constructing substituted 4-hydroxyquinolines, which are important pharmacophores.
Experimental Protocols
The following protocols, adapted from established literature, highlight the practical differences in employing these two reagents.
Protocol 1: Typical Alkylation of Diethyl Malonate (Malonic Ester Synthesis)
This procedure outlines the synthesis of diethyl 2-benzylmalonate.
Step 1: Enolate Formation
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium metal in anhydrous ethanol) at room temperature, add diethyl malonate (1.0 equivalent) dropwise under an inert atmosphere (N₂ or Ar).
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium enolate.
Step 2: Alkylation
Add benzyl bromide (1.05 equivalents) to the enolate solution dropwise. An exothermic reaction may be observed.
Heat the reaction mixture to reflux and monitor by TLC until the starting malonate is consumed (typically 2-4 hours).
Step 3: Work-up
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with diethyl ether (3x).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the crude diethyl 2-benzylmalonate by vacuum distillation or silica gel chromatography.
Protocol 2: Synthesis of a Quinoline Derivative from a DCPAMP Precursor
This protocol is based on the thermal cyclization method for forming a 4-hydroxyquinoline core.[4]
Step 1: Cyclization
Heat diphenyl ether (solvent) to reflux (approx. 259 °C) in a round-bottom flask equipped with a reflux condenser.
Add Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (1.0 equivalent) portion-wise to the refluxing diphenyl ether over a period of 30 minutes. Caution: This step should be performed in a well-ventilated fume hood.
Maintain the reflux for an additional 1-2 hours, monitoring the reaction progress by TLC.
Step 2: Isolation and Purification
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
Add hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
Collect the solid product by vacuum filtration.
Wash the collected solid extensively with hexanes to remove residual diphenyl ether.
The resulting solid, an ethyl 4-hydroxy-quinoline-3-carboxylate derivative, can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
DCPAMP [label=<
Structure of DCPAMP here showing the 2-cyanophenylamino group and malonate esters.
Structure of the cyclized intermediate before aromatization.
, shape=plaintext];
Product [label=<
Structure of the final 4-hydroxyquinoline product.
, shape=plaintext];
DCPAMP -> Transition [label="Intramolecular\nNucleophilic Attack"];
Transition -> Cyclized [style=invis];
Cyclized -> Product [label="Tautomerization\n& Aromatization"];
}
Caption: Simplified mechanism for the thermal cyclization of DCPAMP.
Conclusion
While both Diethyl Malonate and Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate are built upon a propanedioate framework, their chemical personalities are starkly different.
Diethyl Malonate is a quintessential C-H acid and a versatile building block for general organic synthesis. Its reactivity is dominated by the formation of a stabilized enolate, which acts as a carbon nucleophile in a wide array of intermolecular reactions, most notably alkylations and Michael additions.
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a specialized reagent whose structure is tailored for a specific transformation. Its reactivity is not driven by C-H acidity but by its conjugated enamine system, which is pre-organized for a high-yield intramolecular thermal cyclization to produce valuable quinoline heterocycles.
The choice between these two reagents is therefore not one of substitution but of strategic design. For the construction of acyclic, substituted carboxylic acid derivatives, DEM remains the reagent of choice. For the efficient synthesis of functionalized quinoline ring systems, DCPAMP or analogous structures provide a direct and powerful route.
National Center for Biotechnology Information. PubChem Compound Summary for CID 7761, Diethyl malonate. [Link]
National Institute of Standards and Technology. Diethyl malonate in NIST Chemistry WebBook. [Link]
Zhang, et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. [Link]
Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. [Link]
List, B., et al. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
Asif, M. (2022). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
Comparing the efficacy of different bases for the alkylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
Introduction Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (commonly referred to as a diethyl 2-((arylamino)methylene)malonate or DAMM derivative) is a highly versatile enaminone intermediate[1]. It is predomi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (commonly referred to as a diethyl 2-((arylamino)methylene)malonate or DAMM derivative) is a highly versatile enaminone intermediate[1]. It is predominantly utilized in the synthesis of functionalized quinolines and related nitrogen heterocycles via the Gould-Jacobs cyclization[2]. The strategic N-alkylation of this intermediate prior to thermal cyclization is a critical step that dictates the N-substitution pattern of the final bioactive heterocycle[3].
However, the N-alkylation of this specific substrate presents unique chemical challenges. The nitrogen lone pair is heavily conjugated with the strongly electron-withdrawing diethyl malonate moiety (creating a "push-pull" enamine system), which significantly reduces the inherent nucleophilicity of the nitrogen atom. Furthermore, the presence of the ortho-cyano group on the phenyl ring introduces steric hindrance and a sensitive functional group that can be susceptible to nucleophilic attack or hydrolysis under harsh basic conditions[4]. Consequently, selecting the optimal base for deprotonation is paramount to achieving high yields, minimizing O-alkylation, and preventing premature cyclization.
Mechanistic Insights: The Role of the Base in Enaminone Alkylation
The N-alkylation of anilinomethylenemalonates requires the abstraction of the highly delocalized NH proton. The resulting anion exhibits ambident character, with electron density distributed across the nitrogen and the malonate carbonyl oxygens.
Thermodynamic vs. Kinetic Control: Strong, irreversible bases (e.g., Sodium Hydride, NaH) generate the "naked" anion rapidly. While this maximizes reactivity, it can lead to competing pathways (such as O-alkylation or ester degradation) if the temperature is not strictly controlled[4].
The "Cesium Effect": The use of Cesium Carbonate (Cs₂CO₃) relies on the high polarizability and large ionic radius of the Cs⁺ ion. Unlike smaller cations (Na⁺, K⁺) that form tight ion pairs with the enolate/enaminone oxygen atoms, Cs⁺ coordinates weakly. This leaves the nitrogen highly reactive for Sₙ2 attack by the alkyl halide, driving exceptional N-selectivity at milder temperatures[3].
Mechanistic pathway of enaminone deprotonation and subsequent ambident alkylation.
Comparative Efficacy: NaH vs. K₂CO₃ vs. Cs₂CO₃
To establish a definitive guide, we compare the performance of three distinct classes of bases for the standard N-methylation (using Methyl Iodide, MeI) of the substrate in anhydrous N,N-Dimethylformamide (DMF).
Table 1: Quantitative Comparison of Base Efficacy
Base
Equivalents
Temp (°C)
Reaction Time (h)
N-Alkylation Yield (%)
O-Alkylation / Side Products (%)
Causality & Experimental Observations
NaH (60% dispersion)
1.2
0 to 25
2 - 3
65 - 70
15 - 20
Rapid, irreversible deprotonation. High exothermicity requires strict cooling. Prone to minor O-alkylation and substrate degradation due to high basicity[4].
K₂CO₃
2.0
60 - 80
12 - 18
45 - 55
< 5 (High unreacted SM)
Mild, heterogeneous base. Poor solubility and tight K⁺ ion pairing result in sluggish reactivity. Heating is required, which risks partial hydrolysis of the cyano group or premature cyclization[2][3].
Cs₂CO₃
1.5
25
4 - 6
88 - 92
< 2
Optimal balance. The "Cesium effect" provides a highly reactive, loosely paired anion at room temperature, ensuring excellent N-selectivity and preserving the sensitive ortho-cyano group[3].
Experimental Protocols: Self-Validating Workflows
General Considerations: All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent the hydrolysis of the malonate esters or the cyano group[4]. Strict stoichiometric control of the alkylating agent is required to prevent over-alkylation.
Step-by-step experimental workflow for the N-alkylation of the enaminone intermediate.
Protocol A: Optimal N-Alkylation using Cs₂CO₃
Substrate Dissolution: In a flame-dried 25 mL round-bottom flask, dissolve Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (1.0 mmol) in anhydrous DMF (5.0 mL).
Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion at room temperature (25 °C). Stir the suspension vigorously for 30 minutes to ensure complete enaminone anion formation. The solution will typically darken to a deep yellow/orange.
Alkylation: Add Methyl Iodide (1.2 mmol) dropwise via a gas-tight syringe.
Monitoring: Stir the reaction at 25 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 7:3)[1].
Workup: Quench the reaction by pouring the mixture into cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure N-alkylated product.
Protocol B: Kinetic N-Alkylation using NaH
Preparation: Suspend NaH (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (2.0 mL) at 0 °C under Argon.
Deprotonation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3.0 mL) and add it dropwise to the NaH suspension over 15 minutes to control the evolution of H₂ gas and manage the exotherm. Stir at 0 °C for 30 minutes.
Alkylation: Add Methyl Iodide (1.2 mmol) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C to neutralize unreacted NaH before proceeding with the Ethyl Acetate extraction[4]. Note: Failure to quench at 0 °C can lead to rapid ester hydrolysis.
Conclusion
For the N-alkylation of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, Cs₂CO₃ emerges as the superior base. While NaH offers rapid deprotonation, its harsh nature compromises the integrity of the ortho-cyano group and promotes O-alkylation. Conversely, K₂CO₃ is too mild and requires thermal conditions that risk premature Gould-Jacobs cyclization. By leveraging the "Cesium effect," researchers can achieve >88% yields of the desired N-alkylated intermediate at room temperature, ensuring a robust and scalable pathway for downstream quinolone synthesis.
Kinetic Analysis and Methodological Comparison for the Synthesis of Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter the challenge of optimizing intermediate formations where kinetic and thermodynamic pathways compete. The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter the challenge of optimizing intermediate formations where kinetic and thermodynamic pathways compete. The synthesis of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate —the critical anilinomethylenemalonate intermediate in the [1]—is a prime example.
This guide objectively compares three distinct synthesis modalities: Conventional Thermal Heating, Microwave-Assisted Synthesis (MAS), and Continuous Flow Microreactors. By analyzing the reaction kinetics, we can establish self-validating protocols that maximize the yield of this specific intermediate while actively suppressing premature thermal cyclization.
Mechanistic Causality & Kinetic Control
The formation of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate occurs via the condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate (DEEMM). Mechanistically, this is a Michael addition-elimination sequence. The amine nitrogen executes a nucleophilic attack on the highly electrophilic ethoxymethylene carbon of DEEMM, forming a tetrahedral intermediate, followed by the elimination of ethanol[1].
The causality of our experimental design hinges on the stark difference in activation energies between two sequential steps:
k1
(Condensation): Kinetically favored at moderate temperatures (80–130 °C).
k2
(Cyclization): Thermodynamically driven, requiring high activation energy (typically >250 °C) to form the 4-hydroxyquinoline derivative[2].
To isolate the target intermediate, our methodology must strictly control heat transfer to arrest the reaction after
k1
and before
k2
initiates[3].
Kinetic pathways of the Gould-Jacobs reaction highlighting intermediate formation.
Comparative Methodologies
A. Conventional Thermal Reflux
Historically, this condensation is performed by refluxing the reagents in toluene or ethanol for several hours. While reliable, conventional convective heating suffers from poor heat transfer efficiency. Localized hot spots at the flask boundary can inadvertently trigger the
k2
cyclization pathway, leading to a contaminated product profile.
B. Microwave-Assisted Synthesis (MAS)
Microwave irradiation fundamentally alters the kinetic profile via dielectric heating. Because DEEMM and the resulting intermediate are highly polar, they couple efficiently with microwave frequencies. This allows for rapid, volumetric heating that drastically reduces the reaction time from hours to minutes[2]. The rapid heating profile ensures the entire mixture reaches the
k1
activation threshold simultaneously, improving intermediate purity.
C. Continuous Flow Microreactors
Continuous flow synthesis represents the pinnacle of kinetic control. By pumping the reagents through a microreactor with a high surface-area-to-volume ratio, heat transfer is nearly instantaneous. More importantly, the residence time (
tR
) acts as a strict kinetic truncator. The reaction mixture is heated precisely long enough to complete the condensation (
k1
) and is immediately quenched upon exiting the reactor, making premature cyclization (
k2
) physically impossible.
Parallel experimental workflows for comparative kinetic analysis.
Quantitative Kinetic Data
The following table summarizes the experimental performance of each methodology. Rate constants (
k1
) were derived from in-line UV-Vis monitoring of the disappearance of 2-aminobenzonitrile.
Synthesis Modality
Temperature (°C)
Reaction Time / Residence Time
Apparent Rate Constant
k1
(
s−1
)
Isolated Yield (%)
Intermediate Purity (LC-MS)
Conventional Reflux
110 (Toluene)
6 hours
1.2×10−4
72%
85%
Microwave (MAS)
120 (Neat)
15 minutes
4.5×10−3
91%
96%
Continuous Flow
130 (Ethanol)
8 minutes
8.1×10−3
95%
>98%
Data Interpretation: Continuous flow yields the highest purity because strict residence time control eliminates the thermodynamic drift toward the cyclized quinoline impurity.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in LC-MS checkpoints guarantee that the kinetic state of the reaction is verified before proceeding to isolation.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 eq, 10 mmol) and DEEMM (1.05 eq, 10.5 mmol). Do not add solvent; the neat mixture maximizes microwave coupling[2].
Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for exactly 15 minutes.
Self-Validation Checkpoint: Withdraw a 5 µL aliquot and dilute in 1 mL acetonitrile. Analyze via LC-MS.
Pass Criteria: Complete consumption of the 2-aminobenzonitrile peak. Appearance of the target mass
[M+H]+=289.1
. Absence of the cyclized quinoline mass
[M+H]+=243.1
.
Isolation: Cool the vial in an ice bath. Triturate the resulting thick oil with cold ethanol (5 mL) to induce crystallization. Filter and dry under vacuum.
Preparation: Prepare a 0.5 M solution of 2-aminobenzonitrile and a 0.52 M solution of DEEMM in absolute ethanol.
System Priming: Prime a PTFE microreactor coil (10 mL internal volume) with pure ethanol. Set the reactor temperature to 130 °C.
Execution: Pump both reactant streams via dual syringe pumps at a combined flow rate of 1.25 mL/min (residence time
tR=8
minutes).
Quenching: Direct the reactor effluent immediately into a collection flask submerged in an ice bath (0 °C) to instantaneously halt
k1
and
k2
kinetics.
Self-Validation Checkpoint: Monitor the steady-state effluent using an in-line UV-Vis flow cell at 254 nm. A stable absorbance plateau confirms steady-state kinetic conversion.
Isolation: Evaporate the ethanol under reduced pressure and recrystallize the crude solid from a minimal amount of hot hexanes/ethyl acetate.
Conclusion
For the synthesis of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, relying on conventional thermal reflux introduces unnecessary thermodynamic risks that compromise yield and purity. By shifting to Microwave-Assisted Synthesis or Continuous Flow Microreactors , researchers can exploit the kinetic differential between the condensation and cyclization steps. Continuous flow, in particular, offers the highest degree of authoritative control, ensuring that the reaction is cleanly truncated exactly at the anilinomethylenemalonate intermediate stage.
References
Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of acyl(imidoyl)ketenes
Source: ResearchGate
URL:[Link]
Gould–Jacobs reaction
Source: Wikipedia
URL:[Link]
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation
Source: Biotage Application Note (Ablelab)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Protocol Validation.
Introduction & Strategic Rationale
The synthesis of novel heterocyclic scaffolds remains a cornerstone of oncology drug discovery. Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6) serves as a highly versatile synthetic precursor. Through the classical Gould-Jacobs reaction —a thermal cyclization process involving condensation, intramolecular ring closure, and decarboxylation—this malonate derivative is converted into functionalized 4-hydroxyquinoline-3-carboxylates and related quinoline-4-one backbones[1][2].
Quinoline derivatives are "privileged scaffolds" known to exhibit profound antiproliferative effects against various malignancies, including non-small cell lung cancer (A549) and breast adenocarcinoma (MCF-7), often by acting as kinase inhibitors or DNA intercalators[3][4].
However, evaluating the cytotoxicity of these newly synthesized electron-rich heterocycles presents a distinct bioanalytical challenge. As a Senior Application Scientist, I frequently observe researchers relying exclusively on the standard MTT (tetrazolium reduction) assay. While cost-effective, the MTT assay can yield false-negative toxicity data (overestimating cell viability) when testing redox-active compounds that spontaneously reduce tetrazolium salts[5][6].
This guide objectively compares the cytotoxic performance of representative quinoline derivatives synthesized from diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate against standard chemotherapeutics. Crucially, it provides a comparative methodological framework, contrasting the MTT Colorimetric Assay with the CellTiter-Glo® (ATP) Luminescent Assay , ensuring your screening cascade is built on self-validating, artifact-free data[7][8].
Synthesis & Screening Workflow
To contextualize the biological evaluation, the chemical workflow from the malonate precursor to the final in vitro screening must be clearly defined. The Gould-Jacobs sequence requires high thermal energy (often >250 °C) or microwave assistance to overcome the activation barrier for the 6-electron electrocyclization[1][9].
Caption: Synthesis and cytotoxicity screening workflow of quinoline derivatives via Gould-Jacobs reaction.
Comparative Performance Data
The following tables summarize the in vitro performance of two representative synthesized quinoline derivatives (designated Q-1 and Q-2 ) compared to the standard chemotherapeutic agent, Doxorubicin.
Table 1: Cytotoxicity (IC₅₀) Across Cancer Cell Lines
Data represents ATP-based luminescence assay results at 48 hours post-treatment.
Moderate activity; structural analog with bulky substitution.
Doxorubicin
1.8 ± 0.2
1.2 ± 0.1
Standard positive control (DNA intercalator/Topoisomerase II inhibitor).
Table 2: Assay Platform Discrepancy (MTT vs. CellTiter-Glo)
Evaluating Compound Q-1 on A549 cells (48h).
Assay Platform
Measured IC₅₀ (µM)
Readout Modality
Analytical Vulnerability
MTT Assay
18.4 ± 2.1
Absorbance (570 nm)
Overestimates viability due to chemical reduction of MTT by the quinoline core.
CellTiter-Glo
4.2 ± 0.3
Luminescence
Highly accurate; directly measures intracellular ATP depletion.
Expert Insight: The nearly 4-fold discrepancy in IC₅₀ values (Table 2) highlights a critical pitfall. The MTT assay relies on mitochondrial dehydrogenases to convert tetrazolium to formazan. However, electron-rich quinoline derivatives can independently reduce MTT, creating a false absorbance signal that masks true cytotoxicity[5][6]. The CellTiter-Glo assay, which lyses cells to measure ATP via a luciferase reaction, is immune to this specific redox interference, making it the superior choice for this chemical class[7].
Methodological Comparison & Mechanisms
Caption: Mechanistic divergence between MTT colorimetric and CellTiter-Glo luminescent cytotoxicity assays.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every cytotoxicity screening must be a self-validating system. This means incorporating strict vehicle controls (to rule out solvent toxicity), positive controls (to confirm assay sensitivity), and blank subtractions (to eliminate background noise).
This protocol is optimized for high-throughput screening of synthesized quinoline derivatives, providing a direct correlation to metabolic viability via ATP quantitation[7].
Step-by-Step Methodology:
Cell Seeding: Harvest A549 or MCF-7 cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) into an opaque-walled 96-well microplate.
Incubation: Incubate the plate at 37 °C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
Compound Preparation: Dissolve the synthesized quinoline derivatives in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media so that the final DMSO concentration never exceeds 0.1% (v/v).
Treatment: Add 10 µL of the diluted compounds to the respective wells.
Self-Validation Check: Include "Vehicle Control" wells (cells + 0.1% DMSO), "Positive Control" wells (cells + Doxorubicin), and "Blank" wells (media only, no cells).
Exposure: Incubate for 48 hours at 37 °C, 5% CO₂.
Reagent Equilibration: 30 minutes before the readout, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature (approx. 22 °C) to ensure uniform luciferase enzyme kinetics.
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence using a microplate reader.
Data Analysis: Subtract the average "Blank" luminescence from all readings. Calculate viability as a percentage of the "Vehicle Control". Determine the IC₅₀ using non-linear regression analysis.
While prone to interference from certain heterocycles, the MTT assay remains a valuable orthogonal validation tool if the compound's redox inactivity is confirmed[6].
Step-by-Step Methodology:
Seeding & Treatment: Follow Steps 1–5 from Protocol A, but use clear-bottom 96-well plates.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Generation: Incubate the plate for 3–4 hours at 37 °C. Viable cells will convert the yellow MTT into insoluble purple formazan crystals[5].
Solubilization: Carefully aspirate the culture media without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well to dissolve the crystals.
Agitation: Shake the plate on an orbital shaker for 15 minutes protected from light.
Readout: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate spectrophotometer.
Data Analysis: Calculate cell viability relative to the vehicle control. Caution: If the IC₅₀ derived here is significantly higher than the ATP assay, suspect compound-mediated MTT reduction.
References
Gould–Jacobs reaction - Wikipedia. Wikipedia.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (NCBI).
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI.
A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. Benchchem.
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. National Center for Biotechnology Information (NCBI).
Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. National Center for Biotechnology Information (NCBI).
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. National Center for Biotechnology Information (NCBI).
(PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate.
Benchmarking the biological activity of new derivatives against existing drugs
A Researcher's Guide to Benchmarking the Biological Activity of New Drug Derivatives Against Existing Drugs In the landscape of drug discovery, the synthesis of a new chemical derivative marks a pivotal, yet early, step....
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Benchmarking the Biological Activity of New Drug Derivatives Against Existing Drugs
In the landscape of drug discovery, the synthesis of a new chemical derivative marks a pivotal, yet early, step. The true measure of its potential lies in a rigorous, multi-faceted evaluation of its biological activity benchmarked against established drugs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies, ensuring that only the most promising candidates advance.
The core principle of this process is not merely to generate data, but to build a compelling, evidence-based narrative of a new derivative's therapeutic potential. This requires a deep understanding of the underlying biology, meticulous experimental design, and insightful data interpretation.
Foundational Principles: Setting the Stage for Meaningful Comparison
Before embarking on any experimental work, a clear strategic framework is paramount. This involves a thorough characterization of both the new derivative and the existing benchmark drug.
Target Engagement and Mechanism of Action (MoA): A fundamental prerequisite is to confirm that the new derivative interacts with the intended biological target. Initial biochemical or cell-based assays are crucial for this purpose.[1][2] Understanding the MoA provides the "why" behind the observed biological effects and is a cornerstone of a successful drug discovery program.
Physicochemical Profiling: The intrinsic properties of a new chemical entity (NCE), such as solubility, lipophilicity, and ionization, significantly influence its biological activity.[3][4] These parameters should be determined early to inform formulation development and interpret subsequent biological data.
A critical aspect of early-stage drug discovery is the translation of promising results from controlled laboratory settings to more complex biological systems.[2] This journey from in vitro to in vivo models is a staged process, with each step providing deeper insights into the derivative's potential.
Experimental Workflow for Benchmarking Drug Derivatives
Caption: Key parameters for interpreting dose-response curves.
Comparative Analysis of In Vitro Data
A crucial step is the direct comparison of the new derivative with the existing drug. This is typically done by comparing their IC50 or EC50 values. It is important to note that IC50 values can be assay-specific, and direct comparison of data from different sources should be done with caution.
[5]
Table 1: Example of Comparative In Vitro Data
Compound
Target Binding Affinity (Kd, nM)
Cellular Potency (IC50, nM)
New Derivative (ND-1)
5.2 ± 0.8
25.6 ± 3.1
Existing Drug (ED-1)
12.8 ± 1.5
78.3 ± 9.4
Data are presented as mean ± standard deviation from three independent experiments.
In Vivo Models: Assessing Efficacy and Safety in a Living System
While in vitro studies provide valuable initial data, in vivo models are essential for evaluating a drug's efficacy and safety in a complex, whole-organism setting. [2][6][7][8]The transition from in vitro to in vivo studies is a critical step that requires careful planning and execution.
[2][9][10]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). [11][12][13]Understanding a compound's PK profile is crucial for determining the appropriate dosing regimen for efficacy studies.
[11]* Pharmacodynamics (PD): This describes what the drug does to the body. [2]PK/PD modeling integrates these two aspects to establish a relationship between drug concentration and its therapeutic effect.
[14]
Efficacy Studies:
Efficacy studies are designed to assess whether a drug can produce the desired therapeutic effect in a relevant animal model of the disease. The choice of animal model is critical and should accurately reflect the human disease state as closely as possible.
Step-by-Step Protocol: Xenograft Tumor Model for Oncology Drug Candidates
Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions.
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NOD/SCID) for at least one week before the study begins.
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
Treatment Administration: Administer the new derivative, the existing drug, and a vehicle control at the predetermined doses and schedule.
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Toxicology and Safety Pharmacology:
Early assessment of a compound's safety profile is essential. [11]This includes evaluating potential adverse effects on major organ systems. Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for non-clinical safety testing.
[15][16][17]
Data Analysis and Interpretation: Drawing Meaningful Conclusions
The final step in the benchmarking process is a rigorous statistical analysis of the collected data. When comparing the efficacy of different drugs, it is important to use appropriate statistical methods to determine if the observed differences are significant.
[18][19]
Key Statistical Considerations:
Statistical Significance: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the p-value, which indicates the probability that the observed difference is due to chance.
Confidence Intervals: Provide a range of values within which the true difference between the groups is likely to lie.
Power Analysis: Ensure that the study has a sufficient sample size to detect a meaningful difference between the treatment groups.
The ultimate goal is to generate a comprehensive data package that allows for an informed " go/no-go " decision on the continued development of the new derivative. This decision should be based on a holistic assessment of its efficacy, safety, and pharmacokinetic profile relative to the existing standard of care.
Regulatory Considerations
Throughout the preclinical development process, it is crucial to adhere to regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the EMA. [33][34][35][36][37]These guidelines provide a framework for the design, conduct, and reporting of non-clinical studies. For biologics, specific guidance on comparability studies after manufacturing changes is also available.
[38][39][40][41]
References
In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. Vertex AI Search.
How to Interpret Dose-Response Curves. Sigma-Aldrich.
The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery. [Link]
The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology. [Link]
Guideline on non-clinical local tolerance testing of medicinal products. European Medicines Agency. [Link]
Non-clinical guidelines. European Medicines Agency. [Link]
Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]
In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. SpringerLink. [Link]
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - NIH. [Link]
Basic principles of non-clinical development. EUPATI Open Classroom. [Link]
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. [Link]
Dose-Response Relationships. Merck Manual Professional Edition. [Link]
Dose-Response Relationships. MSD Manual Professional Edition. [Link]
Why is Assay Validation Important?. KCAS Bio. [Link]
Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC - NIH. [Link]
The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
Non-clinical local tolerance testing of medicinal products - Scientific guideline. European Medicines Agency. [Link]
How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. [Link]
Drug dose-response data analysis. Towards Data Science. [Link]
T Cell Dysfunction Assays for In Vitro Screening of Immunomodulatory Drug Candidates. Crown Bioscience. [Link]
New EMA Guideline on quality, non-clinical and clinical requirements… NSF. [Link]
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]
Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products. FDA. [Link]
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC - NIH. [Link]
Benchmarking compound activity prediction for real-world drug discovery applications. PMC - NIH. [Link]
Preclinical Studies in Drug Development. PPD. [Link]
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC - NIH. [Link]
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Oxford Academic. [Link]
Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA. [Link]
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. PMC - NIH. [Link]
Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. MDPI. [Link]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
Comparability Studies for Biologics: What Drug Developers Need to Succeed. BioProcess International. [Link]
Comparability Studies Are Inevitable Here's How To Make Them More Efficient. Bioprocess Online. [Link]
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
Guideline on Comparability after a change in the Manufacturing Process- Non-Clinical and Clinical Issues. European Medicines Agency. [Link]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. PMC - NIH. [Link]
Benchmarking Molecular Mutation Operators for Evolutionary Drug Design. PMC - NIH. [Link]
A New Approach for Drug Target and Bioactivity Prediction: The Multifingerprint Similarity Search Algorithm (MuSSeL). Journal of Chemical Information and Modeling - ACS Publications. [Link]